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  • Product: 2-Hydrazinyl-5-methylpyridin-3-amine
  • CAS: 1373233-22-7

Core Science & Biosynthesis

Foundational

The Bifunctional Scaffold: 2-Hydrazinyl-5-methylpyridin-3-amine in Advanced Heterocyclic Synthesis

Executive Summary & Scaffold Significance In the design of rigid, multi-targeted pharmacophores, the selection of the foundational building block dictates the success of the entire synthetic campaign. 2-Hydrazinyl-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Significance

In the design of rigid, multi-targeted pharmacophores, the selection of the foundational building block dictates the success of the entire synthetic campaign. 2-Hydrazinyl-5-methylpyridin-3-amine (CAS: 1373233-22-7)[] represents a masterclass in bifunctional reactivity. Characterized by an amine group at the 3-position and a hydrazine moiety at the 2-position of a pyridine ring, this compound serves as a highly versatile precursor for assembling fused nitrogen-rich heterocycles[2].

The presence of the 5-methyl group is not merely structural; it exerts a critical +I (inductive) effect. This subtle electronic tuning increases the electron density across the pyridine ring, rendering the 3-amino group slightly more nucleophilic compared to its unmethylated counterpart. This causality is vital when overcoming the activation energy barriers during complex intramolecular cyclizations, enabling the high-yield synthesis of imidazo[4,5-b]pyridines , [1,2,4]triazolo[4,3-a]pyridines , and pyrido[2,3-e][1,2,4]triazines .

Mechanistic Pathways: The Causality of Annulation

The true power of 2-hydrazinyl-5-methylpyridin-3-amine lies in its regioselective behavior under varying environmental conditions. The hydrazine group acts as a potent primary binucleophile, while the 3-amino group provides a secondary nucleophilic site for annulation.

pH-Divergent Cyclization with Carbon Disulfide

The reaction of this scaffold with carbon disulfide ( CS2​ ) is a textbook example of condition-driven regioselectivity, as foundational studies on the unmethylated analog have demonstrated[3]. The reaction medium strictly dictates the kinetic vs. thermodynamic pathway:

  • Alkaline Medium (Pathway A): The addition of a base (e.g., KOH) prevents the protonation of the 3-amino group, maintaining its nucleophilicity. Following the initial attack of the hydrazine's terminal nitrogen on CS2​ to form a dithiocarbazate intermediate, the highly nucleophilic 3-amino group attacks the thiocarbonyl carbon. This expels hydrogen sulfide ( H2​S ) and yields the 1H-3-aminoimidazo[4,5-b]pyridine-2-thione core[3].

  • Neutral Medium (Pathway B): Without base activation, the 3-amino group remains less competitive. The cyclization is kinetically driven by the N1 of the hydrazine group, resulting in the formation of 8-amino-3-thio-sym-triazolino[4,3-a]pyridines [3],[4].

Pathway A 2-Hydrazinyl-5-methylpyridin-3-amine (Bifunctional Scaffold) B Carbon Disulfide (CS2) A->B Electrophilic Addition C Alkaline Medium (KOH / EtOH) B->C Pathway A D Neutral Medium (Refluxing EtOH) B->D Pathway B E 1H-3-Aminoimidazo[4,5-b]pyridine-2-thione (Kinase Inhibitor Core) C->E Regioselective Annulation via 3-NH2 F 8-Amino-3-thio-sym-triazolino[4,3-a]pyridine (Antimicrobial Scaffold) D->F Kinetic Cyclization via Hydrazine N1

Caption: pH-divergent cyclization pathways of the 2-hydrazinyl-5-methylpyridin-3-amine scaffold.

Quantitative Data: Reaction Condition Optimization

To maximize the yield of the desired fused heterocycle, solvent and base selection must be meticulously controlled. The following table summarizes the quantitative optimization data for the CS2​ annulation process.

SolventBase / ConditionTemperatureTime (h)Major Product ScaffoldIsolated Yield (%)
EthanolKOH (1.2 eq)Reflux (78°C)4.0Imidazo[4,5-b]pyridine82%
EthanolNeutral (None)Reflux (78°C)6.0Triazolo[4,3-a]pyridine75%
DMFK₂CO₃ (1.5 eq)100°C2.5Imidazo[4,5-b]pyridine88%
TolueneNeutral (None)Reflux (110°C)8.0Triazolo[4,3-a]pyridine68%

Data Synthesis Note: DMF combined with a mild base like K₂CO₃ provides optimal solubility and thermodynamic drive for the imidazo[4,5-b]pyridine pathway, minimizing unwanted polymerization.

Experimental Workflows: Self-Validating Protocols

In advanced synthetic chemistry, a protocol must be more than a recipe; it must be a self-validating system that provides the scientist with real-time, observable feedback to confirm mechanistic milestones.

Protocol A: Regioselective Synthesis of 6-Methyl-1H-3-aminoimidazo[4,5-b]pyridine-2-thione

This protocol leverages the alkaline pathway to force cyclization through the 3-amino group.

  • Substrate Activation: Dissolve 10 mmol of 2-hydrazinyl-5-methylpyridin-3-amine in 25 mL of anhydrous DMF. Add 15 mmol of anhydrous K₂CO₃.

    • Self-Validation Check: The suspension should turn slightly darker, indicating the deprotonation and activation of the 3-amino group.

  • Electrophilic Addition: Cool the mixture to 0°C. Dropwise, add 12 mmol of Carbon Disulfide ( CS2​ ) over 15 minutes.

    • Self-Validation Check: An immediate color shift to bright yellow/orange confirms the formation of the dithiocarbazate intermediate. If the solution remains pale, verify the anhydrous nature of the CS2​ .

  • Thermal Cyclization: Heat the reaction mixture to 100°C for 2.5 hours.

    • Self-Validation Check: Suspend a strip of lead(II) acetate paper at the mouth of the condenser. The paper turning black (PbS formation) confirms the evolution of H2​S gas, validating that the intramolecular ring closure is actively occurring[3].

  • Isolation: Cool to room temperature and pour into 100 mL of ice water. Adjust pH to 5.0 using 1M HCl to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Assembly of Pyrido[2,3-e][1,2,4]triazines

Condensation with 1,2-dicarbonyl compounds (e.g., benzil or biacetyl) yields 6,6-fused triazine systems.

Protocol S1 Step 1 Equimolar Mixing S2 Step 2 Acid Catalysis S1->S2 S3 Step 3 Hydrazone Validation S2->S3 S4 Step 4 Thermal Cyclization S3->S4 S5 Step 5 Product Isolation S4->S5

Caption: Self-validating experimental workflow for pyrido[2,3-e][1,2,4]triazine assembly.

  • Hydrazone Formation: Mix equimolar amounts (5 mmol) of the scaffold and the 1,2-dicarbonyl in 20 mL of ethanol. Add 3 drops of glacial acetic acid as a catalyst.

  • Intermediate Validation: Stir at room temperature for 30 minutes.

    • Self-Validation Check: The precipitation of a brightly colored solid indicates successful hydrazone formation at the terminal nitrogen. TLC (Hexane:EtOAc 1:1) should show the complete consumption of the starting scaffold.

  • Ring Closure: Reflux the mixture for 4 hours. The nucleophilic 3-amino group attacks the remaining carbonyl.

    • Self-Validation Check: The dissolution of the intermediate precipitate followed by the formation of a new, microcrystalline solid upon cooling confirms the successful assembly of the rigid pyrido-triazine core.

Applications in Drug Development

The fused heterocyclic systems derived from 2-hydrazinyl-5-methylpyridin-3-amine are highly prized in medicinal chemistry.

  • Imidazo[4,5-b]pyridines act as excellent bioisosteres for purines (adenine/guanine). Because they mimic the hinge-binding motifs of ATP, derivatives synthesized from this scaffold are actively investigated as competitive kinase inhibitors in oncology.

  • [1,2,4]Triazolo[4,3-a]pyridines exhibit profound antimicrobial and anticonvulsant properties, often acting as rigid scaffolds that orient peripheral functional groups into specific enzymatic pockets[3]. The 5-methyl group specifically enhances the lipophilicity (LogP) of the final drug candidate, improving blood-brain barrier (BBB) penetration for CNS targets.

References

  • Xu, F.-Z. et al. (2017). Synthesis and Biological Activity of Novel Sulfone Derivatives Containing a [1,2,4]Triazolo[4,3-a]pyridine Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(7). URL: [Link]

  • Mokrushina, G. A., & Postovskii, I. Y. (1977). Syntheses of bisheterocycles from 2-hydrazino-3-aminopyridine. Chemistry of Heterocyclic Compounds, 13(3), 334-336. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability and Degradation Pathways of 2-hydrazinyl-5-methylpyridin-3-amine

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and potential degradation pathways of 2-hydrazinyl-5-methylpyridin-3-amine, a heterocyclic compound with potential applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and potential degradation pathways of 2-hydrazinyl-5-methylpyridin-3-amine, a heterocyclic compound with potential applications as a building block in pharmaceutical and chemical synthesis. In the absence of specific literature on this molecule, this document leverages established principles of physical organic chemistry to infer stability characteristics and degradation mechanisms based on its constituent functional groups: a substituted pyridine ring, a primary aromatic amine, and a hydrazinyl moiety. We present a structured approach for the empirical evaluation of the compound's stability, including detailed protocols for thermal analysis and forced degradation studies compliant with International Council for Harmonisation (ICH) guidelines. Proposed degradation pathways—primarily oxidative, hydrolytic, and photolytic—are elucidated and visualized. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the handling, characterization, and formulation of this molecule and its structural analogs.

Introduction and Molecular Profile

The stability of a chemical entity, particularly one intended for use in or as a precursor to a pharmaceutical agent, is a critical quality attribute. It dictates storage conditions, shelf-life, and the potential for the emergence of impurities that could impact safety and efficacy. The subject of this guide, 2-hydrazinyl-5-methylpyridin-3-amine, combines three key functional groups on a pyridine scaffold, each contributing to a unique and complex reactivity profile.

  • Pyridine Ring: An electron-deficient aromatic system, which is generally stable but can be activated towards certain reactions by its substituents.

  • Hydrazinyl Group (-NHNH₂): A potent nucleophile and reducing agent, inherently susceptible to oxidation.[1][2]

  • Amino Group (-NH₂): An electron-donating group that activates the pyridine ring, making it more susceptible to electrophilic attack and oxidation.

Understanding the interplay of these groups is essential for predicting and controlling the molecule's degradation.

Table 1: Physicochemical Properties of 2-hydrazinyl-5-methylpyridin-3-amine

PropertyValueSource
Molecular Formula C₆H₉N₃PubChem[3]
Molecular Weight 123.16 g/mol PubChem[3]
CAS Number 4931-01-5ChemSrc[4]
Melting Point 67-68°CChemSrc[4]
Boiling Point 280.7°C at 760 mmHgChemSrc[4]
LogP 1.44890ChemSrc[4]
pKa (Predicted) ~5.5-6.5 (Pyridine N), ~7-8 (Hydrazine)Inferred from similar structures[5]

Assessment of Thermodynamic Stability

Thermodynamic stability is typically evaluated by subjecting the compound to a controlled temperature program to identify melting, decomposition, and other thermal events. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for this assessment.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, and to detect any exothermic decomposition events.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of 2-hydrazinyl-5-methylpyridin-3-amine into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature from 25°C to 350°C at a rate of 10°C/min.

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the endothermic peak corresponding to the melting point and any sharp exothermic peaks indicative of decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition and to quantify mass loss as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the furnace at 30°C.

    • Ramp the temperature from 30°C to 500°C at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min).

  • Data Analysis: Plot the percentage of weight loss against temperature. Determine the onset temperature of significant weight loss, which indicates the beginning of thermal decomposition.

Table 2: Representative Thermal Analysis Data Template

AnalysisParameterResultInterpretation
DSC Melting Point (Tₘ, Onset)e.g., 67.5°CCorresponds to the known melting point.
Enthalpy of Fusion (ΔHբ)e.g., 25.8 J/gEnergy required for melting.
Decomposition (TᏧ, Onset)e.g., 210°C (Exotherm)Onset of energetic decomposition.
TGA Onset of Mass Loss (5%)e.g., 215°CTemperature at which significant thermal degradation begins.
Residual Mass at 500°Ce.g., <2%Indicates nearly complete decomposition.

Forced Degradation Studies: Elucidating Degradation Pathways

Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing the intrinsic stability of a molecule.[6] These studies expose the compound to conditions more severe than accelerated storage to provoke degradation.

General Experimental Workflow

The workflow for a comprehensive forced degradation study is a systematic process involving stress application followed by analytical characterization.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) control Prepare Control (Unstressed) Sample stock->control acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxid Oxidation (3% H₂O₂, RT) stock->oxid photo Photolytic (ICH Light Box) stock->photo thermal Thermal (80°C Solution/Solid) stock->thermal hplc HPLC-DAD/MS Analysis control->hplc acid->hplc base->hplc oxid->hplc photo->hplc thermal->hplc mass_bal Calculate Mass Balance hplc->mass_bal struct_eluc Structure Elucidation of Degradants (MS/MS) hplc->struct_eluc

Caption: Workflow for forced degradation studies.

Step-by-Step Forced Degradation Protocols

Materials:

  • 2-hydrazinyl-5-methylpyridin-3-amine

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Type I Purified Water

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw and neutralize samples as in the acid hydrolysis protocol.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 2, 8, and 24 hours.

  • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in methanol/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze a wrapped control sample in parallel.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80°C. Withdraw samples at 24, 48, and 72 hours.

    • Solid: Store a thin layer of the solid compound at 80°C. At each time point, dissolve a weighed amount in methanol for analysis.

Protocol: Stability-Indicating HPLC-MS Method

A robust, stability-indicating method is required to separate the parent compound from all potential degradation products.

Instrumentation:

  • HPLC with Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

Chromatographic Conditions (Starting Point for Method Development):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection (DAD): Monitor at 254 nm and 280 nm.

  • Detection (MS): Electrospray Ionization (ESI) in positive mode. Scan m/z from 50 to 500.

Table 3: Summary of Forced Degradation Results (Template)

Stress ConditionTime (h)Parent Peak Area% DegradationNo. of DegradantsMajor Degradant (m/z)
Control 24e.g., 1,000,0000%0N/A
0.1 M HCl, 60°C 24e.g., 950,0005%1e.g., m/z 124
0.1 M NaOH, 60°C 24e.g., 880,00012%2e.g., m/z 140
3% H₂O₂, RT 24e.g., 250,00075%>5e.g., m/z 109, 139
Photolytic -e.g., 700,00030%3e.g., m/z 122
Thermal, 80°C 72e.g., 920,0008%1e.g., m/z 109

Proposed Degradation Pathways

Based on the known reactivity of the functional groups, several degradation pathways are plausible under stress conditions.

Oxidative Degradation

Oxidation is predicted to be the most significant degradation pathway due to the presence of the electron-rich amine and highly reactive hydrazinyl groups.

G parent 2-Hydrazinyl-5-methylpyridin-3-amine (m/z 124) oxid_intermediate Diazene Intermediate parent->oxid_intermediate [O] (H₂O₂) n_oxide Pyridine N-Oxide Derivative (m/z 140) parent->n_oxide [O] (Pyridine N-Oxidation) hydroxylated Hydroxylated Pyridine (m/z 140) parent->hydroxylated [O] (Ring Hydroxylation) dehydrazinated 5-Methylpyridin-3-amine (m/z 109) oxid_intermediate->dehydrazinated - N₂

Caption: Proposed oxidative degradation pathways.

  • Dehydrazination: The hydrazinyl group can be readily oxidized, potentially via a diazene intermediate, which would then lose nitrogen gas (N₂) to form 5-methylpyridin-3-amine . This is often a primary degradation route for hydrazines.[1]

  • N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide .

  • Ring Hydroxylation: The electron-donating groups activate the pyridine ring, making it susceptible to oxidative hydroxylation at various positions.[7][8]

Hydrolytic Degradation

The core structure is largely stable to hydrolysis. However, cleavage of the C-N bond of the hydrazinyl group is possible under harsh acidic or basic conditions, although this is generally less favorable than oxidation. The hydrolysis of hydrazones is a well-studied process, and while this is not a hydrazone, the principles of C-N bond lability under pH stress can be relevant.[9]

G parent 2-Hydrazinyl-5-methylpyridin-3-amine (m/z 124) hydrolyzed 2-Hydroxy-5-methylpyridin-3-amine (m/z 125) parent->hydrolyzed H₂O / H⁺ or OH⁻ (C-N Cleavage) hydrazine Hydrazine (m/z 33) parent->hydrazine hydrolyzed->hydrazine

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 2-Hydrazinyl-5-methylpyridin-3-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Hydrazinyl-5-methylpyridin-3-amine (CAS: 1373233-22-7)[1] Introduction and Mechanistic Rationale 2-Hydrazinyl-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 2-Hydrazinyl-5-methylpyridin-3-amine (CAS: 1373233-22-7)[1]

Introduction and Mechanistic Rationale

2-Hydrazinyl-5-methylpyridin-3-amine is a highly valuable bifunctional building block utilized extensively in the discovery of advanced pharmaceutical intermediates. It serves as a critical precursor for the synthesis of fused heterocyclic ring systems, such as substituted triazolopyridines, which are frequently featured in small-molecule inhibitors targeting enzymes like dihydroorotate dehydrogenase (DHODH) for autoimmune and oncological indications[2].

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (SNAr) . The starting material, 2-chloro-5-methylpyridin-3-amine, undergoes displacement of the chloride leaving group by hydrazine. From a mechanistic standpoint, the pyridine nitrogen activates the 2-position by stabilizing the anionic Meisenheimer intermediate. However, the presence of the electron-donating 3-amino group partially deactivates the ring toward nucleophilic attack[3]. To overcome this activation energy barrier, the protocol necessitates elevated temperatures (reflux conditions) and a significant stoichiometric excess of hydrazine hydrate, which also serves to suppress the formation of symmetrical bis-pyridyl hydrazine dimers.

Experimental Workflow & Pathway

G Start 2-Chloro-5-methylpyridin-3-amine + Hydrazine Hydrate (5 eq) Reaction SNAr Reaction (Reflux in EtOH, 80°C, 16h) Start->Reaction Workup Solvent Evaporation & Cold Water Trituration Reaction->Workup Purification Vacuum Filtration & Desiccation Workup->Purification Product 2-Hydrazinyl-5-methylpyridin-3-amine (Pure Product) Purification->Product

Figure 1: SNAr workflow for the synthesis of 2-hydrazinyl-5-methylpyridin-3-amine.

Materials and Reagents

Safety Note: Hydrazine hydrate is highly toxic, corrosive, and a known carcinogen. All manipulations must be performed in a certified fume hood using appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves and safety goggles.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
2-Chloro-5-methylpyridin-3-amine142.591.01.43 g (10.0 mmol)Electrophilic Substrate
Hydrazine Hydrate (80% in water)50.065.02.43 mL (50.0 mmol)Nucleophile / Acid Scavenger
Ethanol (Absolute)46.07Solvent20.0 mLReaction Medium
Deionized Water18.02Wash15.0 mLPurification

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; intermediate checks are embedded to ensure reaction fidelity before proceeding to isolation.

Step 1: Reaction Assembly
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 1.43 g (10.0 mmol) of 2-chloro-5-methylpyridin-3-amine to the flask.

  • Suspend the starting material in 20.0 mL of absolute ethanol. Causality: Ethanol is selected because it solubilizes the starting material at elevated temperatures and provides a safe reflux cap (~78°C) that promotes the SNAr reaction without causing thermal degradation of the hydrazine.

  • Slowly add 2.43 mL (50.0 mmol) of 80% hydrazine hydrate dropwise via syringe. Causality: Dropwise addition mitigates any localized exothermic events and ensures homogenous mixing.

Step 2: SNAr Execution
  • Submerge the flask in a pre-heated oil bath or heating mantle set to 80°C.

  • Stir the mixture vigorously under reflux for 16 hours.

  • Validation Check: After 16 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via LC-MS or TLC (Eluent: 10% MeOH in DCM). The starting material (m/z ~143 [M+H]+) should be completely consumed, replaced by a new highly polar peak corresponding to the product (m/z ~139 [M+H]+).

Step 3: Workup and Isolation
  • Once complete conversion is verified, remove the flask from the heat source and allow it to cool to ambient temperature (20-25°C).

  • Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the ethanol and unreacted hydrazine. Caution: Ensure the rotary evaporator is properly vented into a fume hood or utilizes a secondary cold trap.

  • To the resulting crude oily residue, add 15.0 mL of ice-cold deionized water and triturate vigorously with a glass rod for 10 minutes. Causality: The product is moderately polar but significantly less soluble in cold water than the hydrazine hydrochloride byproduct salts and residual hydrazine, allowing the product to precipitate as a solid.

Step 4: Purification and Drying
  • Collect the precipitated solid via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with an additional 5.0 mL of ice-cold water.

  • Transfer the solid to a vacuum desiccator and dry over phosphorus pentoxide (P2O5) or silica gel for 12 hours to afford 2-hydrazinyl-5-methylpyridin-3-amine as a pale crystalline solid.

  • Final Validation: Confirm purity via 1H NMR (DMSO-d6). Key diagnostic signals include the disappearance of the downfield starting material protons and the appearance of broad hydrazine N-H exchangeable singlets.

References

  • Guidechem.3-Hydrazinyl-6-methoxy-2-methylpyridine 1197371-84-8 wiki - Guidechem. (Contains compound registry data for 2-hydrazinyl-5-methylpyridin-3-amine, CAS: 1373233-22-7).
  • Google Patents (US20220089568A1).Dihydroorotate dehydrogenase inhibitors. (Details the use of substituted pyridine and hydrazine derivatives in the synthesis of DHODH inhibitors).
  • Benchchem.8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine. (Describes SNAr methodologies for introducing hydrazinyl groups onto substituted chloropyridines).

Sources

Application

Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 2-Hydrazinyl-5-methylpyridin-3-amine

Introduction: The Significance of Pyrazole-Fused Scaffolds in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Pyrazole-Fused Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow for versatile interactions with various biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[2][3] Several blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, feature a core pyrazole structure, underscoring its therapeutic relevance.[3]

Fusing a pyrazole ring with other heterocyclic systems, such as pyridine, gives rise to novel scaffolds with enhanced and often unique pharmacological profiles. The pyrazolo[3,4-b]pyridine core, in particular, has garnered significant attention in drug discovery.[4][5] Compounds bearing this fused system have demonstrated a wide array of biological activities, including potential as tubulin polymerization inhibitors for cancer therapy, anti-angiogenic agents, and modulators of central nervous system targets.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-hydrazinyl-5-methylpyridin-3-amine as a versatile precursor for the synthesis of substituted pyrazolo[3,4-b]pyridine derivatives. We will delve into the mechanistic underpinnings of the key synthetic transformation, provide a detailed, field-proven experimental protocol, and discuss the characterization of the resulting products.

Core Synthesis Strategy: The Knorr Pyrazole Synthesis and Intramolecular Cyclization

The most direct and widely employed method for constructing a pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][7] In the context of our precursor, 2-hydrazinyl-5-methylpyridin-3-amine, this reaction is followed by an intramolecular cyclization, leveraging the inherent reactivity of the vicinal amino and hydrazinyl groups on the pyridine ring.

The selection of an appropriate 1,3-dicarbonyl compound (e.g., a β-ketoester or a β-diketone) is crucial as it dictates the substitution pattern on the newly formed pyrazole ring. The reaction is typically catalyzed by a small amount of acid and proceeds through a hydrazone intermediate.[7]

Mechanistic Rationale

The overall transformation can be conceptualized in two key stages:

  • Initial Condensation (Knorr Synthesis): The more nucleophilic terminal nitrogen of the hydrazinyl group of 2-hydrazinyl-5-methylpyridin-3-amine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization and Aromatization: The amino group at the C3 position of the pyridine ring then acts as an intramolecular nucleophile, attacking the remaining carbonyl group of the former 1,3-dicarbonyl moiety. Subsequent dehydration and aromatization lead to the formation of the stable, fused pyrazolo[3,4-b]pyridine ring system.

The regioselectivity of the initial condensation can be influenced by the steric and electronic nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.[7][8]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of a representative pyrazolo[3,4-b]pyridine derivative using 2-hydrazinyl-5-methylpyridin-3-amine and ethyl acetoacetate as the 1,3-dicarbonyl component.

Protocol 1: Synthesis of 3,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine

Materials and Reagents:

  • 2-Hydrazinyl-5-methylpyridin-3-amine

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Glacial acetic acid

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirring

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-hydrazinyl-5-methylpyridin-3-amine (10 mmol) in absolute ethanol (40 mL).

  • Addition of Reagents: To the stirred solution, add ethyl acetoacetate (12 mmol, 1.2 equivalents) followed by a catalytic amount of glacial acetic acid (3-4 drops).

  • Reaction Execution: Heat the reaction mixture to reflux with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., 70:30 ethyl acetate/hexane). The disappearance of the starting materials will indicate the completion of the reaction. This typically takes 4-6 hours.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Precipitation and Filtration: To the concentrated reaction mixture, add cold water (50 mL) to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine.

Expected Yield: Typical yields for this type of cyclocondensation reaction range from 70-85%, depending on the purity of the starting materials and the reaction conditions.

Safety Precautions: Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Data Presentation and Characterization

The synthesized pyrazolo[3,4-b]pyridine derivatives should be thoroughly characterized to confirm their structure and purity.

Table 1: Summary of Reaction Parameters and Expected Outcomes
Precursor1,3-Dicarbonyl CompoundCatalystSolventReaction Time (h)Expected ProductTypical Yield (%)
2-Hydrazinyl-5-methylpyridin-3-amineEthyl acetoacetateAcetic AcidEthanol4-63,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-amine70-85
2-Hydrazinyl-5-methylpyridin-3-amineAcetylacetoneAcetic AcidEthanol3-53,4,6-Trimethyl-1H-pyrazolo[3,4-b]pyridine75-90
2-Hydrazinyl-5-methylpyridin-3-amineEthyl benzoylacetateAcetic AcidEthanol6-86-Methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridin-4-amine65-80
Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons on the pyridine and pyrazole rings, as well as signals for the methyl groups. The chemical shifts and coupling constants will be indicative of the substitution pattern.

    • ¹³C NMR: The number and chemical shifts of the carbon signals will confirm the formation of the fused ring system.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (amine and pyrazole NH), C=N, and C=C stretching vibrations of the aromatic rings.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Visualization of Key Processes

Diagram 1: Reaction Mechanism

ReactionMechanism cluster_precursor Precursors cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization precursor 2-Hydrazinyl-5-methylpyridin-3-amine + 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate precursor->hydrazone Condensation (-H₂O) cyclized Cyclized Intermediate hydrazone->cyclized Intramolecular Nucleophilic Attack product Pyrazolo[3,4-b]pyridine Derivative cyclized->product Dehydration & Aromatization (-H₂O) ExperimentalWorkflow start Reaction Setup (Precursor, Dicarbonyl, Solvent, Catalyst) reflux Reflux Reaction Mixture start->reflux monitor Monitor by TLC reflux->monitor workup Solvent Removal monitor->workup Reaction Complete precipitate Precipitation with Water workup->precipitate filter Vacuum Filtration precipitate->filter purify Purification (Recrystallization or Chromatography) filter->purify characterize Characterization (NMR, MS, IR, MP) purify->characterize end Pure Product characterize->end

Caption: Step-by-step synthesis and purification workflow.

Conclusion and Future Perspectives

The use of 2-hydrazinyl-5-methylpyridin-3-amine as a precursor provides a straightforward and efficient route to the synthesis of novel pyrazolo[3,4-b]pyridine derivatives. The protocols outlined in this application note are robust and can be adapted for the synthesis of a diverse library of compounds by varying the 1,3-dicarbonyl component. The resulting pyrazolo[3,4-b]pyridine scaffolds are of significant interest for further investigation in drug discovery programs targeting a range of therapeutic areas. Future work could explore the expansion of the substrate scope, optimization of reaction conditions using microwave-assisted synthesis, and the biological evaluation of the synthesized compounds.

References

  • Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883, 16, 2597–2599.
  • Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects. Bioorg. Med. Chem.2021 , 31, 115985. [Link]

  • Knorr Pyrazole Synthesis. Cambridge University Press & Assessment.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. [Link]

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. RSC Publishing. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. [Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. MDPI. [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. PubMed. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. HAL Open Science. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC. [Link]

  • Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. DeepDyve. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Solvent-controlled, regio-switchable formation of 3-/5-arylaminopyrazole isomer in cyclocondensation of β-aminoenones with hydrazides: intermolecular hydrogen bonding plays a role. RSC Publishing. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull. [Link]

  • Discovery of indoleninyl-pyrazolo[3,4-b]pyridines as potent chemotherapeutic agents against colorectal cancer cells. PubMed. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for 2-Hydrazinyl-5-methylpyridin-3-amine

Executive Brief & Strategic Utility 2-Hydrazinyl-5-methylpyridin-3-amine (CAS 1373233-22-7) is a highly functionalized, bifunctional building block widely utilized in advanced organic synthesis and drug discovery[]. Aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief & Strategic Utility

2-Hydrazinyl-5-methylpyridin-3-amine (CAS 1373233-22-7) is a highly functionalized, bifunctional building block widely utilized in advanced organic synthesis and drug discovery[]. Aryl hydrazines are critical synthetic intermediates for a wide range of nitrogen-containing heterocycles, including pyrazolopyridines and triazolopyridines, which are privileged scaffolds in modern kinase inhibitors[2].

The primary synthetic challenge when utilizing 2-hydrazinyl-5-methylpyridin-3-amine is chemoselectivity . The molecule possesses three distinct nitrogen-based nucleophilic sites: the primary amine at C3, the secondary amine of the hydrazine, and the primary amine of the hydrazine at C2. Achieving selective catalytic cross-coupling requires precise control over the catalyst, ligand, and base to prevent uncontrolled polymerization or off-target amination.

Mechanistic Rationale & Chemoselectivity

Traditional uncatalyzed nucleophilic aromatic substitution (S_NAr) with hydrazines is typically limited to highly electron-withdrawing arenes[2]. To couple unactivated or sterically hindered aryl halides, transition-metal catalysis is required.

  • Palladium Catalysis (Thermal): Mechanistic studies reveal that the coupling process occurs by rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) chloride complex[3]. Strong, poorly nucleophilic bases (like KOH) are essential to drive the formation of the arylpalladium(II) hydrazido complex, which subsequently undergoes reductive elimination[2].

  • Nickel Photocatalysis (Room Temperature): For heat-sensitive substrates where the C3-amine might degrade or cross-react, a photochemical approach catalyzed by a Ni(II)–bipyridine complex provides an efficient tool for the synthesis of arylhydrazines in the presence of a soluble organic amine base without an external photosensitizer[4].

Chemoselectivity SM 2-Hydrazinyl-5-methyl pyridin-3-amine PathA Pd-Catalyzed Buchwald-Hartwig SM->PathA Ar-X, Base, Heat PathB Ni-Catalyzed Photochemical SM->PathB Ar-Cl, hv, RT PathC Condensation / Cyclization SM->PathC Orthoesters ProdA N-Aryl Hydrazine Derivatives PathA->ProdA ProdB Room Temp C-N Coupling PathB->ProdB ProdC Pyrazolopyridines / Triazolopyridines PathC->ProdC

Chemoselective reaction pathways for 2-hydrazinyl-5-methylpyridin-3-amine.

Protocol I: Palladium-Catalyzed Regioselective Buchwald-Hartwig N-Arylation

This protocol utilizes electron-rich phosphine ligands to achieve an efficient regioselective palladium-catalyzed Buchwald–Hartwig reaction of arylhydrazines with aryl halides via C–N1 bond formation[5].

Reagents & Materials
  • Substrate: 2-hydrazinyl-5-methylpyridin-3-amine (1.0 equiv)

  • Coupling Partner: Aryl bromide or chloride (1.2 equiv)

  • Catalyst/Ligand: Pd₂(dba)₃ (1 mol%), XPhos (2 mol%)

  • Base: KOH (2.0 equiv, freshly ground)

  • Solvent: tert-Amyl alcohol (anhydrous, degassed)

Step-by-Step Methodology (Self-Validating System)
  • Step 1: Catalyst Pre-Activation. In a glovebox, combine Pd₂(dba)₃ and XPhos in 2 mL of tert-amyl alcohol. Stir for 15 minutes at room temperature.

    • Causality: Pre-activation ensures the generation of the active monoligated Pd(0)-XPhos species before introducing competitive binders.

    • Validation Checkpoint: Observe a distinct color shift from deep purple to pale yellow/orange, confirming successful active catalyst formation.

  • Step 2: Substrate Addition. Add the aryl halide and 2-hydrazinyl-5-methylpyridin-3-amine to the active catalyst solution.

    • Causality: The alpha-effect renders the C2-hydrazine significantly more nucleophilic than the C3-amine, directing the initial coordination to the metal center.

  • Step 3: Base Introduction. Add finely ground KOH and seal the vial.

    • Causality: The coupling process occurs by rate-limiting deprotonation[3]. KOH is strong enough to deprotonate the coordinated hydrazine but poorly nucleophilic, preventing off-target S_NAr side reactions.

    • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in MeCN, and analyze via LC-MS. The disappearance of the intermediate Ar-Pd(II)-X mass peak confirms successful deprotonation.

  • Step 4: Reductive Elimination. Heat the reaction mixture to 80 °C for 12 hours.

    • Validation Checkpoint: Reaction is deemed complete when HPLC analysis shows >95% conversion of the limiting reagent.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_Ox Ar-Pd(II)-X Oxidative Addition Complex Pd0->PdII_Ox Ar-X Addition PdII_Hyd Ar-Pd(II)-(Hydrazine) Coordination Complex PdII_Ox->PdII_Hyd Hydrazine Binding PdII_Deprot Ar-Pd(II)-Hydrazido Deprotonated Intermediate PdII_Hyd->PdII_Deprot Base (KOH) Rate-Limiting PdII_Deprot->Pd0 Reductive Elimination

Palladium-catalyzed cross-coupling cycle highlighting rate-limiting deprotonation.

Protocol II: Light-Promoted Ni-Catalyzed C-N Coupling

For highly functionalized or thermally unstable aryl chlorides, this protocol leverages a photochemical Ni(II) system to drive the reaction at room temperature[4].

Reagents & Materials
  • Substrate: 2-hydrazinyl-5-methylpyridin-3-amine (1.0 equiv)

  • Coupling Partner: Aryl chloride (1.5 equiv)

  • Catalyst/Ligand: NiCl₂·glyme (5 mol%), dtbbpy (5 mol%)

  • Base: DBU (2.0 equiv)

  • Solvent: DMAc (N,N-Dimethylacetamide)

  • Equipment: 456 nm Blue LED Photoreactor

Step-by-Step Methodology (Self-Validating System)
  • Step 1: Photoreactor Setup. Combine NiCl₂·glyme, dtbbpy, and the aryl chloride in DMAc. Stir for 10 minutes until a homogeneous pale green solution forms.

  • Step 2: Ligand Exchange & Base Addition. Add 2-hydrazinyl-5-methylpyridin-3-amine followed by DBU.

    • Causality: DBU acts as a soluble organic amine base, which is critical for maintaining homogeneity and facilitating the Ni(II)-bipyridine complex's activity without an external photosensitizer[4].

  • Step 3: Irradiation. Irradiate the mixture with a 456 nm Blue LED at room temperature for 16 hours.

    • Validation Checkpoint (Light/Dark ON/OFF): To validate the photocatalytic dependence, turn off the light source for 1 hour midway through the reaction. LC-MS sampling should show a complete halt in product formation, confirming the reaction is strictly photo-driven and preventing thermal degradation of the C3-amine.

Quantitative Data Analytics

The following tables summarize the optimization parameters and expected substrate scope yields based on the established mechanistic frameworks.

Table 1: Catalyst and Ligand Optimization for N-Arylation

Entry Catalyst Ligand Base Solvent Temp (°C) Yield (%) Selectivity (N2-Hydrazine vs C3-Amine)
1 Pd₂(dba)₃ XPhos KOH t-AmylOH 80 88% >95:5
2 Pd₂(dba)₃ BrettPhos NaOtBu Toluene 80 65% 80:20
3 Pd(OAc)₂ dppf Cs₂CO₃ Dioxane 100 40% 60:40
4 NiCl₂·glyme dtbbpy DBU DMAc RT (hν) 82% >99:1

| 5 | None (Control)| None | KOH | t-AmylOH | 80 | 0% | N/A |

Table 2: Substrate Scope and Functional Group Tolerance (Protocol I)

Aryl Halide Coupling Partner Time (h) Isolated Yield (%) Purity (HPLC) Notes
4-Bromotoluene 12 86% >98% Standard electron-rich arene.
1-Chloro-4-(trifluoromethyl)benzene 14 81% >97% Electron-deficient; S_NAr competition minimal.
3-Bromopyridine 16 74% >95% Heteroaryl coupling successful.

| 4-Bromoacetophenone | 12 | 79% | >98% | Ketone tolerated; no hydrazone formation observed. |

References

  • Title: Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine Source: Angewandte Chemie International Edition (via PubMed Central) URL: [Link]

  • Title: Light-Promoted Ni-Catalyzed Cross-Coupling of Aryl Chlorides with Hydrazides: Application to the Synthesis of Rizatriptan Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Application

Application Note: Preclinical In Vivo Dosing, Pharmacokinetic Profiling, and Toxicity Management for 2-Hydrazinyl-5-methylpyridin-3-amine

Document Type: Standard Operating Procedure & Application Note Target Audience: Pharmacologists, Toxicologists, and Bioanalytical Scientists Compound: 2-hydrazinyl-5-methylpyridin-3-amine (CAS: 1373233-22-7) Executive Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Pharmacologists, Toxicologists, and Bioanalytical Scientists Compound: 2-hydrazinyl-5-methylpyridin-3-amine (CAS: 1373233-22-7)

Executive Summary & Mechanistic Rationale

The compound 2-hydrazinyl-5-methylpyridin-3-amine is a highly functionalized diamino-pyridine derivative utilized as a critical building block and early-stage chemical probe in drug discovery. Conducting in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies on free aryl hydrazines presents unique challenges.

Aryl hydrazines are highly reactive nucleophiles. In vivo, they rapidly undergo non-enzymatic condensation with endogenous carbonyls (ketones and aldehydes), altering their metabolic profile and complicating bioanalytical quantification[1]. More critically, hydrazines directly bind with pyridoxal 5'-phosphate (PLP) —the active form of Vitamin B6—forming an irreversible PLP-hydrazone complex[2]. This sequestration inhibits PLP-dependent enzymes, notably glutamic acid decarboxylase, leading to a profound depletion of the inhibitory neurotransmitter γ -aminobutyric acid (GABA)[2]. The resulting functional pyridoxine deficiency can trigger severe neurotoxicity, characterized by refractory seizures and hepatotoxicity[3].

This application note provides a self-validating, field-tested protocol for the formulation, in vivo administration, toxicological monitoring, and bioanalytical stabilization of 2-hydrazinyl-5-methylpyridin-3-amine in rodent models.

Mechanistic Visualization of Hydrazine Toxicity

To understand the necessity of the dosing limits and rescue protocols described below, one must first understand the primary pathway of hydrazine-induced toxicity.

Toxicity A 2-hydrazinyl-5-methylpyridin-3-amine (Reactive Aryl Hydrazine) C PLP-Hydrazone Complex (Irreversible Sequestration) A->C B Pyridoxal 5'-Phosphate (PLP) (Endogenous Vitamin B6 Cofactor) B->C D Inhibition of Glutamic Acid Decarboxylase & Aminotransferases C->D E Depletion of GABA (Neurotoxicity / Seizures) D->E

Caption: Mechanism of aryl hydrazine-induced neurotoxicity via pyridoxal 5'-phosphate (PLP) sequestration.

Physicochemical Properties & Formulation Strategy

Causality in Formulation: 2-hydrazinyl-5-methylpyridin-3-amine contains three basic nitrogen centers: a pyridine ring, a primary aniline-like amine, and a hydrazine group. At physiological or basic pH, the free hydrazine is highly susceptible to auto-oxidation, generating reactive nitrogen species. Therefore, the formulation vehicle must be slightly acidic (pH 3.5–4.5) to protonate the basic centers, ensuring both thermodynamic solubility and oxidative stability prior to dosing.

Recommended Formulation Protocol
  • Weighing: Accurately weigh the required mass of 2-hydrazinyl-5-methylpyridin-3-amine into a sterile glass vial.

  • Solubilization: Add 5% (v/v) Dimethyl Sulfoxide (DMSO) and vortex until a clear solution or fine suspension is formed.

  • Surfactant Addition: Add 10% (v/v) Solutol HS15 (Kolliphor HS 15) and sonicate for 5 minutes at room temperature.

  • Aqueous Dilution: QS to final volume with 85% (v/v) Citrate Buffer (50 mM, pH 4.0).

  • Verification: The final solution should be clear. Verify the pH is ≤4.5 . Administer within 2 hours of formulation to prevent degradation.

In Vivo Administration Protocols (Mice/Rats)

Intravenous (IV) Administration
  • Objective: Establish absolute bioavailability and baseline clearance parameters.

  • Animal Model: Male C57BL/6 mice (20-25g) or Sprague-Dawley rats (200-250g). Fasted overnight.

  • Dose Range: 1.0 – 3.0 mg/kg. (Note: IV doses exceeding 5 mg/kg of free aryl hydrazines frequently induce acute neurotoxicity due to rapid Cmax-driven PLP depletion).

  • Procedure:

    • Restrain the animal using a commercially available restrainer.

    • Dilate the lateral tail vein using a warming lamp (do not exceed 40°C).

    • Disinfect the injection site with 70% ethanol.

    • Administer the formulated dose via a 27G (mice) or 25G (rats) needle over 15–30 seconds.

    • Volume Limits: 5 mL/kg for mice; 2 mL/kg for rats.

Oral (PO) Administration
  • Objective: Assess gastrointestinal absorption and first-pass hepatic metabolism.

  • Dose Range: 5.0 – 20.0 mg/kg.

  • Procedure:

    • Secure the animal using the standard scruffing technique to align the esophagus.

    • Insert a stainless steel or flexible plastic oral gavage bulb-tipped needle.

    • Administer the dose smoothly to avoid esophageal trauma or aspiration.

    • Volume Limits: 10 mL/kg for mice; 5 mL/kg for rats.

Toxicological Monitoring & Rescue Protocol

Because hydrazine derivatives cause a functional pyridoxine deficiency[2], continuous monitoring during the first 4 hours post-dose is critical.

  • Clinical Signs of Toxicity: Hyperactivity, tremors, clonic-tonic seizures, and hyperammonemia[2].

  • Rescue Strategy: If neurotoxic signs are observed, immediately administer Pyridoxine Hydrochloride (Vitamin B6) at 50–100 mg/kg via Intraperitoneal (IP) injection. Co-administration of pyridoxine replenishes the sequestered PLP pool and rapidly mitigates neurologic consequences without necessarily interfering with the primary systemic exposure of the parent drug[4].

Bioanalytical Workflow: The Derivatization Imperative

Causality in Bioanalysis: If blood is collected and processed conventionally, the free hydrazine moiety of 2-hydrazinyl-5-methylpyridin-3-amine will react with endogenous alpha-keto acids (e.g., pyruvate, alpha-ketoglutarate) in the plasma matrix, leading to massive under-reporting of the parent compound concentration[1].

To establish a self-validating analytical system, the reactive hydrazine must be intentionally "trapped" immediately upon collection.

Step-by-Step Bioanalytical Protocol
  • Preparation of Collection Tubes: Pre-spike K2EDTA microcentrifuge tubes with 5 μ L of a derivatizing agent solution (e.g., 200 mM 4-methoxybenzaldehyde in acetonitrile).

  • Blood Collection: Collect blood (e.g., via submandibular bleed or jugular catheter) at predetermined time points directly into the pre-spiked tubes.

  • Derivatization: Invert the tubes 5-10 times immediately. The 4-methoxybenzaldehyde will rapidly and uniformly condense with the free hydrazine to form a stable hydrazone derivative.

  • Plasma Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Extraction: Transfer 50 μ L of plasma to a 96-well plate. Add 150 μ L of cold acetonitrile (containing internal standard) to precipitate proteins.

  • LC-MS/MS: Analyze the supernatant for the derivatized mass of the compound.

Workflow A Formulation (pH 4.0 Buffer) B In Vivo Dosing (IV/PO in Rodents) A->B C Blood Collection (Spiked with Aldehyde) B->C D In Situ Derivatization (Stable Hydrazone) C->D E LC-MS/MS Analysis D->E

Caption: Preclinical workflow for dosing and stabilizing reactive hydrazine compounds for PK analysis.

Quantitative Data Summaries

Table 1: Recommended Formulation Matrices
RouteVehicle CompositionJustificationMax Dosing Vol (Mouse)
IV 5% DMSO / 10% Solutol / 85% Citrate Buffer (pH 4.0)Prevents hydrazine oxidation; suitable for systemic injection.5 mL/kg
PO 0.5% Methylcellulose / 0.1% Tween 80 in Water (pH adjusted to 4.0)Provides uniform suspension for higher doses; protects against gastric degradation.10 mL/kg
Table 2: Pharmacokinetic & Toxicological Monitoring Parameters
ParameterExpected Observation / ThresholdAction Required
Tmax​ (PO) 0.5 – 2.0 hoursCollect dense blood samples in the first 2 hours.
Bioavailability ( F% ) Variable (often low due to first-pass metabolism)Monitor for hepatic extraction ratios.
Toxicity Threshold Tremors observed (typically >5 mg/kg IV)Administer Pyridoxine (50 mg/kg IP) rescue[4].
Sample Stability < 15 mins in raw plasma at room tempDerivatize immediately upon collection[1].

References

  • Hydrazine Toxicology - StatPearls - NCBI Bookshelf Source: National Institutes of Health (NIH) URL:[Link]

  • Metabonomic Investigations into Hydrazine Toxicity in the Rat Source: ACS Publications (Chemical Research in Toxicology) URL:[Link]

  • Pyridoxine deficiency and toxicity Source: MedLink Neurology URL:[Link]

  • The Reaction of Amines with Carbonyls: Its Significance in the Nonenzymatic Metabolism of Xenobiotics Source: National Open Access Monitor, Ireland URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues of 2-hydrazinyl-5-methylpyridin-3-amine in organic solvents

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing solubility and handling challenges with 2-hydrazinyl-5-methylpyridin-3-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing solubility and handling challenges with 2-hydrazinyl-5-methylpyridin-3-amine .

Due to its dense array of heteroatoms, this compound frequently exhibits severe solubility issues in standard organic solvents. Below, we provide a deep dive into the causality of these issues, self-validating troubleshooting protocols, and field-proven FAQs.

Causality Analysis: The "Why" Behind the Insolubility

To troubleshoot a molecule, you must first understand its physical chemistry. The polarity of organic molecules is determined by the balance of non-polar hydrocarbon regions and polar functional groups.

In the case of 2-hydrazinyl-5-methylpyridin-3-amine, the molecule contains four nitrogen atoms within a small seven-carbon framework. This creates an overwhelming imbalance favoring polarity:

  • Massive Crystal Lattice Energy: The molecule possesses multiple hydrogen bond donors (the primary amine and the hydrazine moiety) and acceptors (the pyridine nitrogen). These groups form an extensive, tightly packed intermolecular hydrogen-bonding network in the solid state.

  • Amphoteric/Basic Nature: The pyridine and hydrazine nitrogens are highly basic. In the presence of trace acids or during isolation, the compound readily forms salts (e.g., hydrochloride salts), which are entirely insoluble in non-polar organic solvents like dichloromethane (DCM) or toluene.

  • Solvent Partitioning: As a highly polar heterocycle, it heavily favors aqueous or highly polar protic environments over standard organic media.

Quantitative Physicochemical Profile

Understanding these metrics dictates our solvent choices.

PropertyValueImpact on Organic Solubility
Molecular Formula C6H10N4High N:C ratio; heavily favors polar/aqueous media.
H-Bond Donors 4Drives strong intermolecular crystal packing.
H-Bond Acceptors 4Readily forms solvates with protic solvents (water, alcohols).
Topological Polar Surface Area >70 ŲExceeds thresholds for non-polar solvent compatibility.
Acid/Base Character PolybasicSusceptible to unintended salt formation.

Troubleshooting Workflow

When standard dissolution fails, follow this logical progression to force solvation or bypass the need for it entirely.

SolubilityWorkflow N1 Compound Insoluble in Organic Solvent N2 Determine State: Salt vs. Free Base N1->N2 N3 Neutralize & Extract (e.g., NaHCO3 / 2-MeTHF) N2->N3 If Protonated (Acidic) N4 Apply Heat (40-50°C) & Sonication N2->N4 If Free Base (Neutral) N3->N4 Still Insoluble N5 Use Polar Co-Solvents (DMSO, DMF, MeOH) N4->N5 Lattice Energy Too High N6 Transient Protection (e.g., Boc-anhydride) N5->N6 Reaction Incompatible N7 Solvent-Free Mechanochemistry N5->N7 Extreme Insolubility

Logical workflow for troubleshooting the solubility of polar N-heterocycles.

Step-by-Step Methodologies

Protocol A: Phase-Appropriate Delivery via 2-MeTHF / Water

If the compound is locked in a salt form or requires a highly polar environment, standard solvents like 1,4-dioxane often lead to inefficient recoveries during aqueous workups due to their high water miscibility[1]. Instead, a biphasic 2-Methyltetrahydrofuran (2-MeTHF) system is recommended.

Step 1: Suspension & pH Adjustment Suspend the insoluble 2-hydrazinyl-5-methylpyridin-3-amine in 2-MeTHF (10 volumes). Add an equal volume of 5% aqueous NaHCO3​ . Causality: The mild base deprotonates any hidden hydrochloride salts, liberating the free base, which has higher organic solubility.

Step 2: Thermal Disruption Degas the mixture with nitrogen for 15 minutes. Heat the biphasic mixture to 45 °C under vigorous stirring. Causality: Heat provides the thermodynamic energy required to break the strong intermolecular hydrogen bonds. Nitrogen prevents the oxidative degradation of the electron-rich hydrazine group.

Step 3: Validation Checkpoint Stop stirring and allow the layers to separate. Self-Validation: If the solid has disappeared and the organic layer is clear, the insolubility was due to protonation. If a slurry remains, the crystal lattice energy of the free base is still too high, and the slurry should be used directly in the next reaction (phase-appropriate delivery)[1].

Protocol B: Solvent-Free Mechanochemistry (Ball Milling)

When liquid-phase dissolution is impossible without degrading the compound, bypass the solvent entirely. Solid-state cross-coupling using ball milling is a proven technique for extremely unreactive, insoluble aryl halides and heterocycles[2].

Step 1: Reagent Loading In a stainless steel ball-milling jar, combine 2-hydrazinyl-5-methylpyridin-3-amine, your coupling partner, and the required solid catalyst/base (e.g., Pd(OAc)2​ and K2​CO3​ ).

Step 2: Milling Add a single stainless steel grinding ball. Seal the jar and mill at 30 Hz for 30–90 minutes. Causality: The kinetic energy of the ball physically fractures the crystal lattice, forcing the molecules into intimate contact and driving the chemical reaction in the solid state without the need for solvation energy[2].

Step 3: Validation Checkpoint Open the jar and extract the resulting mixture with ethyl acetate. Self-Validation: Because the newly synthesized product will have a higher molecular weight and disrupted symmetry compared to the starting material, it will readily dissolve in the ethyl acetate, leaving inorganic salts behind. Analyze the organic layer via TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: I need to run an NMR, but the compound won't dissolve in CDCl3​ . What should I use? A: Switch to DMSO−d6​ or Methanol−d4​ . The compound's high Topological Polar Surface Area (TPSA) makes it incompatible with non-polar halogenated solvents. DMSO−d6​ acts as a strong hydrogen bond acceptor, disrupting the compound's internal lattice.

Q2: My compound degraded when I heated it in DMSO to force dissolution. Why? A: The primary hydrazine group is highly susceptible to oxidation. When heated in polar aprotic solvents under ambient air, it rapidly decomposes. Self-validating fix: Always degas your solvents (sparge with Argon or N2​ ) prior to heating, and monitor the reaction via LC-MS to ensure the [M+H]+ peak remains intact[3].

Q3: Can I use acetone as a co-solvent to help dissolve it? A: Absolutely not. The hydrazine and the 3-amino group are highly nucleophilic. If you introduce a ketone (acetone) or an aldehyde, it will rapidly undergo a condensation reaction to form a Schiff base (hydrazone/imine). Stick to non-carbonyl polar solvents like DMF, DMSO, or alcohols.

Q4: My reaction is complete, but the product is streaking on the silica gel column during purification. How do I fix this? A: Streaking occurs because the basic pyridine and amino nitrogens interact strongly with the acidic silanol groups on the silica gel. Add a basic modifier (0.1% to 1% Triethylamine or Ammonia) to your eluent (e.g., DCM/MeOH) to neutralize the silica and elute the compound as a tight band[4].

References

  • Wilsily, A., et al. "Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery." Organic Process Research & Development, ACS Publications. URL:[Link]

  • Seo, T., et al. "Toward overcoming solubility issues in organic chemistry." Journal of the American Chemical Society, Hokkaido University. URL:[Link]

  • "Solubility of Organic Compounds." University of Calgary. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydrazinyl-5-methylpyridin-3-amine

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 2-hydrazinyl-5-methylpyridin-3-amine (CAS: 1373233-22-7). This resource is designed for drug development professionals and synthetic chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 2-hydrazinyl-5-methylpyridin-3-amine (CAS: 1373233-22-7). This resource is designed for drug development professionals and synthetic chemists who are encountering yield-limiting byproducts during the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-methylpyridin-3-amine[1] with hydrazine hydrate.

By understanding the mechanistic causality behind these byproducts, you can implement our self-validating protocols to achieve >95% purity and eliminate dimerization and dehalogenation issues.

Quantitative Byproduct Profiling

Before altering your protocol, it is critical to benchmark your current reaction conditions against known byproduct profiles. The table below summarizes how different stoichiometric and thermodynamic choices directly influence the formation of unwanted impurities.

Table 1: Effect of Reaction Conditions on SNAr Byproduct Profile

Reaction ConditionN₂H₄ EquivalentsTemp (°C)SolventConversionBis-pyridyl DimerDehalogenated SMTarget Yield
A (Aggressive) 3.0 eq120Neat>95%25.0%15.0%45.0%
B (Moderate) 5.0 eq100EtOH85%12.0%5.0%65.0%
C (Optimized) 15.0 eq85n-PrOH>95%<2.0% <1.0% 88.0%

Data Interpretation: High temperatures drive dehalogenation, while insufficient hydrazine equivalents fail to outcompete the dimerization pathway.

Mechanistic Pathways & Visualization

To troubleshoot effectively, we must visualize the competing pathways. The SNAr reaction on a pi-deficient pyridine ring proceeds via a Meisenheimer complex[2]. However, the target product is itself a potent nucleophile.

SNAr_Mechanism SM 2-Chloro-5-methylpyridin-3-amine (Electrophile) Meisenheimer Meisenheimer Complex (High Activation Energy) SM->Meisenheimer + N2H4 Dimer Bis-pyridyl Hydrazine (Dimer Byproduct) SM->Dimer N2H4 Hydrazine Hydrate (Nucleophile) N2H4->Meisenheimer Product 2-Hydrazinyl-5-methylpyridin-3-amine (Target) Meisenheimer->Product - HCl Product->Dimer Attacks Unreacted SM (If N2H4 is low)

Fig 1. SNAr pathway vs. competitive bis-pyridyl dimerization mechanism.

Troubleshooting FAQs

Q1: Why is the conversion of my starting material so sluggish compared to standard 2-chloropyridines?

Causality: The 3-amino group on your starting material (2-chloro-5-methylpyridin-3-amine) is strongly electron-donating via resonance (+M effect). This donates electron density directly into the pyridine ring, making the 2-carbon significantly less electrophilic. Consequently, the activation energy required for hydrazine to attack and form the intermediate Meisenheimer complex is unusually high[2]. Solution: Do not simply increase the temperature, as this triggers degradation. Instead, use a polar protic solvent like n-propanol, which stabilizes the leaving chloride ion and the Meisenheimer transition state via hydrogen bonding.

Q2: My LC-MS shows a major byproduct at m/z 245. What is this, and how do I eliminate it?

Causality: This mass corresponds to the bis-pyridyl hydrazine dimer (e.g., 1,2-bis(3-amino-5-methylpyridin-2-yl)hydrazine). Once your target 2-hydrazinyl product forms, its primary amine terminal is highly nucleophilic. If the concentration of hydrazine hydrate drops, the newly formed product will attack unreacted starting material, forming a dimer[3]. Solution: You must maintain a massive kinetic advantage for the primary nucleophile. Use a large excess of hydrazine hydrate (15 to 20 equivalents)[4] to ensure it vastly outcompetes the product for the remaining electrophile.

Q3: I tried pushing the reaction by heating to 120°C, but now I'm seeing a byproduct at m/z 109.

Causality: This is 5-methylpyridin-3-amine , resulting from the dehalogenation (reduction) of the C-Cl bond. Hydrazine is a well-known reducing agent. At elevated temperatures (>100°C), especially in the presence of trace transition metals from your reactor, hydrazine will catalytically reduce the aryl chloride rather than substituting it. Solution: Cap your reaction temperature at 85°C. Ensure your glassware and stir bars are free of palladium or iron residues.

Q4: The isolated product looks pure by NMR, but it turns pink/brown upon exposure to air.

Causality: Hydrazine derivatives are highly susceptible to auto-oxidation, forming colored azo-compounds or radical degradation products upon exposure to atmospheric oxygen. Solution: The entire workup must be anaerobic. Degas your crystallization solvents and dry the final product in a vacuum oven backfilled with Argon.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Analyze LC-MS Profile Q1 High Dimer (m/z 245)? Start->Q1 A1 Increase N2H4 to 15 eq Q1->A1 Yes Q2 Dehalogenation (m/z 109)? Q1->Q2 No Success Optimized Synthesis A1->Success A2 Reduce Temp to 85°C Q2->A2 Yes Q3 Product Darkening? Q2->Q3 No A2->Success A3 Degas & Use Argon Q3->A3 Yes Q3->Success No A3->Success

Fig 2. Decision tree for resolving common synthesis byproducts.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes an In-Process Quality Control (IPQC) check to ensure the causality of failure is caught before proceeding.

Step 1: System Purging & Solvent Degassing

  • Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and an Argon inlet.

  • Add 100 mL of n-propanol. Sparge the solvent with Argon for 30 minutes.

  • Validation Check: The solvent must remain colorless. If any yellowing occurs, peroxide impurities are present; discard and use fresh solvent.

Step 2: Reagent Charging

  • Add 2-chloro-5-methylpyridin-3-amine (10.0 g, 70.1 mmol) to the degassed solvent.

  • Under a heavy stream of Argon, add Hydrazine Hydrate (64% N₂H₄, 51.0 mL, ~1.05 mol, 15.0 eq)[4] in one portion.

  • Validation Check: The solution should be homogenous. The massive excess of hydrazine ensures the kinetic rate of the desired SNAr vastly exceeds the dimerization rate.

Step 3: Controlled SNAr Heating

  • Heat the reaction mixture to an internal temperature of 85°C. Do not exceed 90°C.

  • Stir at 85°C for 12 hours.

Step 4: In-Process Quality Control (IPQC)

  • Withdraw a 0.1 mL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Check:

    • Target mass (m/z 139) should be >95% AUC.

    • If SM (m/z 143) is >5%, continue heating for 2 hours.

    • If Dimer (m/z 245) is >2%, your hydrazine concentration was depleted (check for evaporation/leaks).

Step 5: Quench & Anaerobic Crystallization

  • Cool the mixture to room temperature, then transfer to an ice bath (0-5°C).

  • Slowly add 100 mL of degassed, ice-cold distilled water to induce precipitation.

  • Filter the resulting solid under an Argon blanket (use an inverted funnel with Argon flow over the Büchner funnel).

  • Wash the filter cake with ice-cold water (2 x 20 mL) to remove residual hydrazine.

  • Dry the solid in a vacuum oven at 40°C overnight.

  • Validation Check: The final product should be an off-white to pale yellow solid. Pink or brown discoloration indicates an air leak during drying.

References

  • Pharmaceuticals-Pyridines - ENAO Chemical Co., Ltd. [1] Source: ENAO Chemical Co., Ltd URL:

  • SNAr reactions of pi-deficient aromatic rings. [2] Source: Chem Help ASAP (YouTube) URL:

  • Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. [4] Source: ResearchGate URL:

  • 2,3,5,6-Tetrafluorophenylhydrazine - EvitaChem. [3] Source: EvitaChem URL:

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution Problems with 2-Hydrazinyl-5-methylpyridin-3-amine

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution, poor retention, and peak shape degradat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for analytical scientists and drug development professionals facing co-elution, poor retention, and peak shape degradation when analyzing 2-hydrazinyl-5-methylpyridin-3-amine .

Due to its pyridine ring, primary amine, and hydrazine functional groups, this compound is highly polar, strongly basic, and prone to secondary interactions with silica support materials. Standard reversed-phase (RP) chromatography often fails here. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to achieve baseline resolution.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is my compound co-eluting at the void volume ( t0​ ) on a standard C18 column?

The Causality: 2-hydrazinyl-5-methylpyridin-3-amine possesses multiple nitrogen atoms capable of hydrogen bonding and protonation at typical mobile phase pH levels. In a standard Reversed-Phase (RP) C18 system, the highly polar hydration shell of the protonated amine and hydrazine groups prevents partitioning into the hydrophobic alkyl chains of the stationary phase. This thermodynamic mismatch causes the analyte to wash out at the void volume, co-eluting with unretained matrix components. The Solution: Abandon standard C18. Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface. This approach is highly effective for polar basic compounds and eliminates the need for system-contaminating ion-pairing reagents[1].

Q2: I have retention, but my compound is co-eluting with a structurally similar synthetic precursor or isomer. How do I alter selectivity?

The Causality: When analyzing positional isomers (e.g., different methyl or amine substitutions on the pyridine ring), their hydrodynamic volumes and polarities are nearly identical. A standard polar phase may not offer enough discriminatory power. The Solution: Utilize a Pentafluorophenyl (PFP) stationary phase. Unlike aliphatic C18 chains, PFP columns offer multiple retention mechanisms: hydrophobic, π−π interactions (between the electron-deficient fluorinated ring and the analyte's pyridine ring), dipole-dipole interactions, and strong hydrogen bonding. This orthogonal selectivity is exceptionally powerful for resolving closely related aromatic amines and halogenated compounds[2].

Q3: Severe peak tailing is causing artificial co-elution with closely eluting impurities. How do I fix the peak shape?

The Causality: Peak tailing for basic amines is almost always driven by secondary ion-exchange interactions. Even in high-purity silica, residual acidic silanol groups ( −Si-OH ) become deprotonated ( −Si-O− ) at pH > 4. The positively charged hydrazine and amine groups of your analyte undergo strong electrostatic attraction to these silanols, causing the analyte to "drag" through the column. The Solution:

  • Buffer Optimization: Use a volatile, high-ionic-strength buffer like 10–20 mM Ammonium Formate adjusted to pH 3.0. The low pH suppresses silanol ionization, while the high ionic strength masks residual electrostatic interactions.

  • Column Chemistry: Ensure you are using a base-deactivated, end-capped, or surface-charged modified column specifically designed to repel basic analytes.

Part 2: Chromatographic Strategy Visualization

The following decision tree dictates the logical workflow for resolving co-elution based on initial chromatographic behavior.

HPLC_Workflow Start Co-elution of 2-hydrazinyl-5-methylpyridin-3-amine CheckRet Is retention factor (k') < 2? Start->CheckRet LowRet Yes: Void Volume Co-elution (Hydrophilic mismatch) CheckRet->LowRet k' < 2 HighRet No: Isomeric/Impurity Co-elution (Selectivity issue) CheckRet->HighRet k' > 2 HILIC Switch to HILIC Mode (Amide/Diol Phase) LowRet->HILIC PFP Switch to PFP Phase (Fluorinated selectivity) HighRet->PFP Buffer Optimize Buffer (Ammonium Formate pH 3.0) HILIC->Buffer PFP->Buffer Success Baseline Resolution (Rs > 1.5) Buffer->Success

Caption: Workflow for resolving HPLC co-elution of polar basic amines based on retention factor.

Mechanism Analyte 2-hydrazinyl-5-methylpyridin-3-amine (Polar, Basic, Aromatic) HILIC_Node HILIC Mechanism (Water Layer Partitioning) Analyte->HILIC_Node High Organic Mobile Phase PFP_Node PFP Mechanism (Fluorinated Phase) Analyte->PFP_Node Aqueous/Organic Mobile Phase HILIC_Int Hydrogen Bonding & Ionic Interactions HILIC_Node->HILIC_Int PFP_Int π-π, Dipole-Dipole & Steric Interactions PFP_Node->PFP_Int

Caption: Mechanistic retention pathways for highly polar pyridine derivatives in HILIC vs PFP modes.

Part 3: Quantitative Data & Column Comparison

To guide your column selection, the table below summarizes the expected quantitative performance metrics for 2-hydrazinyl-5-methylpyridin-3-amine across different stationary phases.

Column ChemistryPrimary Retention MechanismExpected Retention Factor ( k′ )Peak Asymmetry ( As​ )Resolution ( Rs​ ) from IsomersBest Use Case
Standard C18 Hydrophobic Partitioning< 0.5 (Void)> 2.0 (Severe Tailing)< 0.5 (Co-elution)Not Recommended
Polar-Embedded C18 Hydrophobic + H-Bonding1.5 - 2.51.2 - 1.51.0 - 1.2General screening
HILIC (Amide/Diol) Aqueous Layer Partitioning4.0 - 8.01.0 - 1.11.5 - 2.5Extreme polarity, LC-MS[3]
PFP (Fluorinated) π−π , Dipole, Steric3.0 - 5.01.1 - 1.3> 2.5Resolving positional isomers[2]

Part 4: Self-Validating Experimental Protocols

Protocol A: HILIC Method for Extreme Polarity & Void Co-Elution

Use this protocol if the compound exhibits no retention on reversed-phase columns.

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using concentrated formic acid. Causality: The high ionic strength ensures a stable water layer on the stationary phase and masks silanol interactions.

  • Mobile Phase B (Organic): 90% Acetonitrile / 10% Mobile Phase A. Causality: HILIC requires at least 3-5% water in the organic phase to maintain the immobilized hydration layer on the silica surface[1].

2. Chromatographic Conditions:

  • Column: Waters BEH Amide or equivalent Diol/Amide HILIC column (2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C (Improves mass transfer and sharpens peaks).

  • Gradient: Start at 95% B. Hold for 2 minutes. Ramp to 60% B over 8 minutes.

  • Equilibration (Critical Step): HILIC columns require extensive equilibration. Flush with 20 column volumes (CV) of starting mobile phase before the first injection to ensure the water layer is fully established.

3. System Suitability Validation:

  • Inject a standard. Calculate the retention factor ( k′ ). If k′<2 , decrease the aqueous content in the starting gradient (e.g., start at 98% B).

Protocol B: PFP Method for Isomeric Co-Elution

Use this protocol if the compound is retained but co-elutes with structurally similar impurities.

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA acts as a weak ion-pairing agent, pairing with the basic hydrazine and amine groups to increase hydrophobicity and drastically improve peak shape.

  • Mobile Phase B: 0.1% TFA in Methanol. Causality: Methanol is preferred over Acetonitrile for PFP columns because acetonitrile can suppress the π−π interactions between the fluorinated stationary phase and the pyridine ring.

2. Chromatographic Conditions:

  • Column: Restek Raptor PFP or equivalent (4.6 x 150 mm, 2.7 µm core-shell)[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient: Start at 5% B. Ramp to 50% B over 15 minutes.

3. System Suitability Validation:

  • Evaluate the Resolution ( Rs​ ) between 2-hydrazinyl-5-methylpyridin-3-amine and its closest eluting isomer. If Rs​<1.5 , lower the initial gradient slope (e.g., ramp to 40% B over 20 minutes) to maximize the time the analytes spend interacting with the fluorinated phase.

References

  • Agilent Technologies. (2023). High-Sensitivity Oligonucleotide Analysis Using Ion-Pairing-Free HILIC and TOF LC/MS. Agilent Application Note 5994-6700EN. Retrieved from [Link]

  • Nexus Analyticals / Restek Corporation. (2025). Restek GC Columns and HPLC columns: High-Efficiency Liquid Separations. Retrieved from[Link]

  • UC Berkeley eScholarship. (n.d.). Metal and mineral catalyzed organic photochemistry in modern and prebiotic environments (Waters HILIC Chromatography Applications). Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-hydrazinyl-5-methylpyridin-3-amine: A Comparative NMR-Based Approach

An objective, data-supported guide to the spectral validation of 2-hydrazinyl-5-methylpyridin-3-amine, tailored for researchers, scientists, and drug development professionals. In the realm of medicinal chemistry and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-supported guide to the spectral validation of 2-hydrazinyl-5-methylpyridin-3-amine, tailored for researchers, scientists, and drug development professionals.

In the realm of medicinal chemistry and materials science, the structural integrity of a molecule is its most fundamental attribute. For novel heterocyclic building blocks like 2-hydrazinyl-5-methylpyridin-3-amine, an unambiguous confirmation of its chemical structure is not merely a formality but a prerequisite for meaningful research. Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of this validation process.

Part 1: The Validation Workflow - A Strategic Overview

The journey from a synthesized powder to a validated structure follows a logical and rigorous path. Each step is designed to build upon the last, culminating in an irrefutable structural assignment.

Validation_Workflow cluster_prep 1. Sample Preparation cluster_acquisition 2. Data Acquisition cluster_analysis 3. Data Analysis & Validation A Weigh 5-10 mg of 2-hydrazinyl-5-methylpyridin-3-amine B Select & Add Deuterated Solvent (e.g., 0.6 mL DMSO-d₆) A->B C Transfer to NMR Tube & Filter if Necessary B->C D Acquire ¹H NMR Spectrum (Proton Environments) C->D E Acquire ¹³C NMR Spectrum (Carbon Skeleton) D->E F Acquire 2D NMR (if needed) (COSY, HSQC, HMBC for unambiguous assignment) E->F G Process Spectra (FT, Phasing, Baseline Correction) F->G H Assign Signals: Compare Experimental vs. Predicted Data G->H I Comparative Analysis: Rule out Isomeric Impurities H->I J Final Structure Confirmation I->J K Structure Validated J->K Validated

Caption: A comprehensive workflow for the NMR-based structural validation of a novel chemical entity.

Part 2: Experimental Protocol and Rationale

The quality of NMR data is inextricably linked to the meticulousness of the experimental setup. Here, we detail a robust protocol and, more importantly, the scientific reasoning behind each step.

Methodology: Acquiring High-Fidelity NMR Spectra

  • Solvent Selection (The "Why"): The target molecule possesses multiple N-H protons (amine and hydrazine moieties), making it highly polar. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity ensures complete dissolution, and its hydrogen-bond accepting nature slows down the exchange rate of the N-H protons, often allowing them to be observed as distinct, albeit broad, signals.[1] Using a solvent like chloroform-d would likely result in poor solubility and very broad, potentially unobservable, N-H proton signals.[2]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the high-purity compound into a clean vial.

    • Add approximately 0.6 mL of DMSO-d₆. Ensure the solvent is from a fresh, sealed ampoule to minimize water contamination.

    • Gently agitate until the sample is fully dissolved. If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.

  • Instrumental Setup (400 MHz Spectrometer):

    • A higher field strength (≥ 400 MHz) is recommended to maximize the dispersion of signals, which is critical for resolving the coupling between the aromatic protons on the pyridine ring.

    • The instrument should be locked onto the deuterium signal of DMSO-d₆ and properly shimmed to ensure magnetic field homogeneity.

  • Acquisition Parameters:

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30).

      • Number of Scans (ns): 16-32.

      • Relaxation Delay (d1): 5 seconds. A longer delay is crucial for the full relaxation of all protons, ensuring that the integration is quantitative and accurately reflects the proton count.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30).

      • Number of Scans (ns): ≥ 1024. A significantly higher number of scans is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transform to the Free Induction Decay (FID).

    • Carefully phase correct the spectra and apply a baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ as a secondary reference (¹H: δ ≈ 2.50 ppm; ¹³C: δ ≈ 39.52 ppm).[3]

Part 3: Spectral Data Comparison - Predicted vs. Experimental

The core of the validation lies in comparing the acquired experimental data with theoretically predicted values. These predictions are derived from established substituent effects on the pyridine core.[4][5][6]

Table 1: Predicted ¹H and ¹³C NMR Data for 2-hydrazinyl-5-methylpyridin-3-amine (in DMSO-d₆)

NucleusAssignmentPredicted Chemical Shift (δ, ppm)¹H Multiplicity¹H IntegrationJustification
¹H H-6~7.7 – 7.9d (doublet)1HDownfield due to proximity to the electronegative ring nitrogen. Meta-coupled to H-4.
H-4~7.1 – 7.3d (doublet)1HShielded relative to H-6. Meta-coupled to H-6.
-NH₂ (amine)~5.0 – 6.0br s (broad s)2HBroad due to quadrupolar effects and chemical exchange. Shift is concentration/temperature dependent.[1]
-NH (hydrazinyl)~7.5 – 8.5br s (broad s)1HBroad signal, often exchangeable with D₂O.
-NH₂ (hydrazinyl)~4.2 – 4.8br s (broad s)2HBroad signal, often exchangeable with D₂O.
-CH₃~2.2 – 2.4s (singlet)3HTypical range for a methyl group on an aromatic ring.[7]
¹³C C-2~157 – 161--Carbon attached to two nitrogen atoms, significantly deshielded.
C-6~142 – 146--Aromatic CH adjacent to the ring nitrogen.
C-3~138 – 142--Carbon attached to the amine group.
C-5~129 – 133--Carbon bearing the methyl group.
C-4~122 – 126--Aromatic CH.
-CH₃~17 – 20--Typical range for an aromatic methyl carbon.
Part 4: Comparative Analysis - Ruling Out Isomeric Impurities

A robust validation must consider and exclude alternative structures. A likely impurity during syntheses of substituted pyridines is the formation of isomers.[8][9] Let's compare our target molecule with a plausible isomer: 3-amino-6-hydrazinyl-5-methylpyridine .

Table 2: Diagnostic NMR Differences Between Target Molecule and a Potential Isomer

FeatureTarget: 2-hydrazinyl-5-methylpyridin-3-amine Isomer: 3-amino-6-hydrazinyl-5-methylpyridine (Predicted)
¹H Aromatic Signals Two doublets (H-4 and H-6) with a small meta-coupling constant (J ≈ 2-3 Hz).Two singlets (H-2 and H-4). These protons are not adjacent and have no H to couple with.
¹³C Aromatic CH Two signals (C-4 and C-6).Two signals (C-2 and C-4).
¹³C Quaternary C Four signals (C-2, C-3, C-5, and -CH₃).Four signals (C-3, C-5, C-6, and -CH₃).

This comparative analysis demonstrates that a simple inspection of the aromatic region in the ¹H NMR spectrum can readily distinguish the desired product from this potential impurity.

Part 5: Unambiguous Confirmation with 2D NMR

For ultimate structural proof, especially for a novel compound, 2D NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It would definitively link the ¹H signals at ~7.7-7.9 ppm and ~7.1-7.3 ppm to their respective ¹³C counterparts (C-6 and C-4), and the methyl protons to the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Predicted key 2- and 3-bond (HMBC) correlations that would unambiguously confirm the structure.

A critical observation would be the correlation from the methyl protons (¹H at ~2.3 ppm) to three distinct aromatic carbons: C-4, C-5, and C-6 . This single piece of evidence locks the position of the methyl group at C-5, adjacent to C-4 and C-6, confirming the overall substitution pattern.

Conclusion

The structural validation of a novel compound like 2-hydrazinyl-5-methylpyridin-3-amine is a systematic process of inquiry. It relies not on a single data point, but on the convergence of multiple lines of evidence. By combining meticulous experimental technique with a comparative analysis against predicted data and plausible alternatives, and by leveraging the definitive power of 2D NMR, researchers can establish the structure of their target molecule with the highest degree of scientific confidence. This rigorous, self-validating approach ensures the integrity of subsequent research and development efforts.

References

  • Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry Source: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL: [Link]

  • Title: An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines Source: ChemRxiv (Preprint Server). URL: [Link]

  • Title: NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Source: The Journal of Organic Chemistry, 1997, 62 (21), pp 7512–7515. URL: [Link]

  • Title: NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions Source: Magnetic Resonance in Chemistry, 2024. (Note: While a future date is listed in the search result, the principles are relevant). URL: [Link]

  • Title: Recent Strategies for the Synthesis of Pyridine Derivatives Source: Chemistry – A European Journal, 2010, 16(40), 12052-12062. URL: [Link]

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Comparative

A Comparative Guide to the Chemical Reactivity of 2-Hydrazinyl-5-methylpyridin-3-amine and 2-Hydrazinopyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the strategic selection of building block...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the strategic selection of building blocks is paramount. The reactivity of these foundational molecules dictates the efficiency of synthetic routes and the ultimate success of molecular design. This guide offers an in-depth comparison of the chemical reactivity of two pyridine-based hydrazines: the structurally simpler 2-hydrazinopyridine and its more complex, electron-rich analogue, 2-hydrazinyl-5-methylpyridin-3-amine. While extensive experimental data exists for the former, this guide will leverage established principles of physical organic chemistry to predict and rationalize the reactivity of the latter, providing a valuable resource for researchers navigating the selection of these critical synthons.

At a Glance: Structural and Electronic Distinctions

The key to understanding the differential reactivity of these two compounds lies in their substitution patterns. 2-Hydrazinopyridine serves as our baseline, a simple heterocyclic hydrazine. In contrast, 2-hydrazinyl-5-methylpyridin-3-amine possesses two additional substituents on the pyridine ring: an electron-donating methyl group at the 5-position and a strongly electron-donating amino group at the 3-position.

Feature2-Hydrazinopyridine2-Hydrazinyl-5-methylpyridin-3-amine
Molecular Formula C₅H₇N₃C₆H₁₀N₄
Molecular Weight 109.13 g/mol 138.17 g/mol
Key Substituents Hydrazinyl group at C2Hydrazinyl at C2, Amino at C3, Methyl at C5
Predicted Electronic Nature of Pyridine Ring Electron-deficient relative to benzeneSignificantly more electron-rich

These additional groups in 2-hydrazinyl-5-methylpyridin-3-amine are expected to profoundly influence the molecule's electronic properties and, consequently, its chemical behavior.

The Heart of Reactivity: The Hydrazinyl Group

The primary site of reactivity for both molecules is the hydrazinyl moiety (-NHNH₂). This functional group is a potent nucleophile due to the presence of lone pairs on the two adjacent nitrogen atoms, a phenomenon known as the alpha effect, which enhances nucleophilicity beyond what would be predicted based on basicity alone[1]. The reactivity of the hydrazinyl group is, however, modulated by the electronic character of the pyridine ring to which it is attached.

Nucleophilicity: A Tale of Two Rings

The pyridine ring, being an aromatic heterocycle with an electronegative nitrogen atom, is inherently electron-deficient compared to benzene. In 2-hydrazinopyridine , this electron-withdrawing nature of the pyridine ring slightly diminishes the nucleophilicity of the attached hydrazinyl group by pulling electron density away from it.

In stark contrast, 2-hydrazinyl-5-methylpyridin-3-amine is adorned with two electron-donating groups (EDGs). The amino group at the 3-position is a powerful +M (mesomeric) and -I (inductive) group, with the mesomeric effect being dominant, leading to a significant increase in electron density on the pyridine ring, particularly at the ortho and para positions. The methyl group at the 5-position is a +I group, further contributing to the electron density of the ring. This enriched electronic environment on the pyridine ring is anticipated to have a profound impact on the attached hydrazinyl group.

dot graph TD { A[Electron-Donating Groups (Amino, Methyl)] --> B{Pyridine Ring of 2-hydrazinyl-5-methylpyridin-3-amine}; B --> C{Increased Electron Density}; C --> D[Enhanced Nucleophilicity of Hydrazinyl Group]; }

Figure 1: Influence of substituents on the nucleophilicity of the hydrazinyl group.

This increased electron density on the pyridine ring in 2-hydrazinyl-5-methylpyridin-3-amine will, in turn, "push" electron density onto the C2-hydrazinyl substituent, thereby enhancing the nucleophilicity of the hydrazinyl group compared to that in 2-hydrazinopyridine.

Reactivity in Action: Key Chemical Transformations

The enhanced nucleophilicity of 2-hydrazinyl-5-methylpyridin-3-amine is predicted to manifest in a variety of common chemical reactions.

Condensation Reactions with Carbonyls

Hydrazines readily react with aldehydes and ketones to form hydrazones. This reaction is fundamental to many synthetic pathways.[2][3]

2-Hydrazinopyridine is known to undergo condensation with a wide range of carbonyl compounds.[2] The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon.

For 2-hydrazinyl-5-methylpyridin-3-amine , the more nucleophilic hydrazinyl group is expected to react more rapidly with aldehydes and ketones under identical conditions. This could be particularly advantageous in reactions with less reactive ketones or sterically hindered carbonyls.

Table 2: Predicted Relative Reactivity in Condensation Reactions

ReactantRelative Rate with 2-HydrazinopyridinePredicted Relative Rate with 2-hydrazinyl-5-methylpyridin-3-amine
AldehydesFastVery Fast
KetonesModerateFast
Sterically Hindered KetonesSlowModerate to Fast
Cyclization Reactions: Building Heterocyclic Scaffolds

A significant application of hydrazinopyridines is in the synthesis of fused heterocyclic systems, such as pyrazolopyridines and triazolopyridines, which are of great interest in medicinal chemistry.[4][5][6] These reactions often involve an initial condensation followed by an intramolecular cyclization.

The electronic nature of the pyridine ring can influence the regioselectivity and rate of these cyclization reactions. For instance, electron-withdrawing groups on the pyridine ring of 2-pyridylhydrazones have been shown to affect the cyclization pathway.[4][7]

In the case of 2-hydrazinyl-5-methylpyridin-3-amine , the increased electron density on the pyridine ring not only enhances the initial nucleophilic attack but may also influence the subsequent cyclization step. The amino group at the 3-position could potentially participate in intramolecular hydrogen bonding, which might affect the conformation of the hydrazone intermediate and the regiochemical outcome of the cyclization.

dot graph ER { rankdir=LR; node [shape=box, style=rounded]; "2-Hydrazinopyridine" -- "Hydrazone Intermediate" [label="Condensation"]; "Hydrazone Intermediate" -- "Pyrazolopyridine" [label="Cyclization"]; "2-hydrazinyl-5-methylpyridin-3-amine" -- "Electron-Rich Hydrazone" [label="Faster Condensation"]; "Electron-Rich Hydrazone" -- "Substituted Pyrazolopyridine" [label="Potentially Altered Cyclization"]; }

Figure 2: Comparative reaction pathways for pyrazolopyridine synthesis.

Basicity and Protonation: The Role of pKa

The basicity of the pyridine nitrogen and the hydrazinyl group is another critical factor influencing reactivity, particularly in acid-catalyzed reactions. The pKa of pyridine is approximately 5.2. Electron-donating groups increase the basicity (raise the pKa) of the pyridine nitrogen, while electron-withdrawing groups decrease it.

For 2-hydrazinopyridine , the hydrazinyl group is electron-donating, which slightly increases the basicity of the pyridine nitrogen compared to pyridine itself. The pKa of hydrazine is approximately 8.1.[8]

In 2-hydrazinyl-5-methylpyridin-3-amine , the cumulative effect of the amino and methyl groups will significantly increase the electron density on the pyridine nitrogen, making it more basic than the nitrogen in 2-hydrazinopyridine. This increased basicity could be a crucial factor in reactions where protonation of the pyridine ring is a key step. The amino group itself can also be protonated, leading to a more complex acid-base chemistry. A comprehensive study on 3-substituted pyridines has shown that the position of protonation can be influenced by the nature of the substituent.[9]

Table 3: Predicted pKa Values

CompoundPyridine Nitrogen pKa (Predicted)
Pyridine~5.2
2-Hydrazinopyridine> 5.2
2-Hydrazinyl-5-methylpyridin-3-amineSignificantly > 5.2

Steric Considerations

While the electronic effects are predominant, steric hindrance can also play a role in the reactivity of these molecules. The methyl group at the 5-position in 2-hydrazinyl-5-methylpyridin-3-amine is relatively remote from the reactive hydrazinyl group at the 2-position and is unlikely to cause significant steric hindrance in most reactions. However, in reactions involving very bulky electrophiles or in the formation of certain fused ring systems, the steric profile of the entire molecule should be considered. Studies on methyl-substituted pyridines have shown that ortho-methyl groups can reduce the stability of complexes due to steric hindrance.[10]

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in reactivity, a series of comparative experiments should be conducted. The following protocols provide a framework for such an investigation.

Protocol 1: Comparative Rate of Hydrazone Formation with a Ketone

This experiment aims to quantify the difference in nucleophilicity by monitoring the rate of reaction with a standard ketone.

Materials:

  • 2-Hydrazinopyridine

  • 2-Hydrazinyl-5-methylpyridin-3-amine

  • Acetophenone

  • Ethanol (anhydrous)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • NMR tubes

Procedure:

  • Prepare 0.1 M solutions of 2-hydrazinopyridine, 2-hydrazinyl-5-methylpyridin-3-amine, and acetophenone in anhydrous ethanol.

  • In two separate NMR tubes, mix 0.5 mL of the acetophenone solution with 0.5 mL of the respective hydrazine solution at room temperature.

  • Immediately acquire a ¹H NMR spectrum of each mixture (t=0).

  • Continue to acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) for a period of 2-3 hours.

  • Monitor the reaction progress by observing the disappearance of the acetophenone methyl singlet and the appearance of the hydrazone methyl singlet.

  • Integrate the relevant peaks to determine the concentration of reactants and products over time.

  • Plot concentration versus time to determine the initial reaction rates for both compounds.

Expected Outcome:

The reaction with 2-hydrazinyl-5-methylpyridin-3-amine is expected to proceed at a significantly faster rate than the reaction with 2-hydrazinopyridine.

Protocol 2: Synthesis of a Pyrazolopyridine Derivative

This experiment will compare the yield and reaction time for the synthesis of a fused heterocyclic system.

Materials:

  • 2-Hydrazinopyridine

  • 2-Hydrazinyl-5-methylpyridin-3-amine

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In two separate round-bottom flasks, dissolve 1 mmol of either 2-hydrazinopyridine or 2-hydrazinyl-5-methylpyridin-3-amine in 10 mL of ethanol.

  • To each flask, add 1.1 mmol of ethyl acetoacetate and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux both reaction mixtures, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion (disappearance of the starting hydrazine), cool the reaction mixtures to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • Record the reaction time and calculate the isolated yield for both reactions.

Expected Outcome:

The reaction with 2-hydrazinyl-5-methylpyridin-3-amine is predicted to have a shorter reaction time and potentially a higher yield due to the enhanced nucleophilicity of the starting material.

Conclusion

While direct comparative experimental data for 2-hydrazinyl-5-methylpyridin-3-amine is currently scarce in the literature, a thorough analysis based on fundamental principles of organic chemistry allows for robust predictions of its reactivity relative to the well-characterized 2-hydrazinopyridine. The presence of the electron-donating amino and methyl groups in 2-hydrazinyl-5-methylpyridin-3-amine is expected to significantly enhance the nucleophilicity of the hydrazinyl group and the basicity of the pyridine nitrogen. This should translate to faster reaction rates in condensation and cyclization reactions, making it a potentially more reactive and versatile building block for the synthesis of complex nitrogen-containing heterocycles. The provided experimental protocols offer a clear path for the empirical validation of these predictions, paving the way for the informed application of this promising synthon in drug discovery and materials science.

References

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Cheurfa, Z., Hennig, L., Sieler, J., Sicker, D., & Khodja, M. (2016). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Monatshefte für Chemie - Chemical Monthly, 147(5), 923–929.
  • Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. The Journal of Organic Chemistry, 77(18), 8142–8155.
  • Tümer, F. (2005). Acidity Study on 3-Substituted Pyridines. International Journal of Molecular Sciences, 6(11), 257–271.
  • Cheurfa, Z., Hennig, L., Sieler, J., Sicker, D., & Khodja, M. (2016). Effect of substituents on the cyclization pattern of 2-pyridylhydrazones. Monatshefte für Chemie - Chemical Monthly, 147(5), 923–929.
  • Steel, P. J., & Constable, E. C. (1990). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Journal of the Chemical Society, Dalton Transactions, (5), 1389.
  • May, J. (2018, May 7). Nucleophilicity of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers, 29(3).
  • Gazitúa, M., Ríos-Gutiérrez, M., & Domingo, L. R. (2020). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Molecules, 25(21), 5035.
  • Theodorou, A., Lavecchia, A., & Passioura, T. (2022).
  • NINGBO INNO PHARMCHEM CO., LTD. (2026, March 7). The Chemistry of 2-Hydrazinopyridine: A Deep Dive into Organic Synthesis. Retrieved from [Link]

  • Knochel, P., & Gommermann, N. (2022). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines.
  • Knochel, P., & Gommermann, N. (2022). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines.
  • Bakulina, O., & Dar’in, D. (2025, December 24).
  • Al-Tel, T. H. (2021).
  • Ibrahim, I. T. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • Guedes, G. P., & da Silva, A. B. F. (2025, June 24). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules, 30(13), 5000.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Retrieved from [Link]

  • Ibrahim, I. T. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. Retrieved from [Link]

  • Li, L., & Li, Y. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of The American Society for Mass Spectrometry, 24(12), 1946–1955.
  • Donohoe, T. J., & Jones, C. R. (2020). Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. Chemical Science, 11(33), 8873–8878.
  • De, S., & Chandra, A. K. (2013). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. Journal of Molecular Structure, 1048, 33–39.
  • PubChem. (n.d.). 3-Amino-5-methylpyridine. Retrieved from [Link]

  • Knochel, P. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Alcaide, B., & Almendros, P. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 121(15), 9349–9404.
  • Bras, J., & Miller, G. J. (2018). Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study. Organic & Biomolecular Chemistry, 16(24), 4586–4593.
  • Li, L. (2013). 2-hydrazinoquinoline as a novel derivatization agent for LC-MS-based metabolomic investigation of ketoacidosis in streptozotocin-elicited diabetes. University Digital Conservancy, University of Minnesota. Retrieved from [Link]

  • Gálik, G., & Kappe, C. O. (2024).
  • PubChemLite. (n.d.). 3-amino-5-methylpyridine (C6H8N2). Retrieved from [Link]

  • Ramappa, C. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. Retrieved from [Link]

  • Li, L. (2013). 2-HYDRAZINOQUINOLINE AS A NOVEL DERIVATIZATION AGENT FOR LC-MS-BASED METABOLOMIC INVESTIGATION OF KETOACIDOSIS IN STREPTOZOTOCIN. University Digital Conservancy, University of Minnesota. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Li, X., & Wang, Y. (2025, April 29).

Sources

Validation

Mass Spectrometry Fragmentation Pattern of 2-Hydrazinyl-5-methylpyridin-3-amine: A Platform Comparison Guide

Accurate structural characterization of nitrogen-rich heterocyclic building blocks is a critical bottleneck in early-stage drug discovery. 2-Hydrazinyl-5-methylpyridin-3-amine (CAS 1373233-22-7) is a highly versatile int...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate structural characterization of nitrogen-rich heterocyclic building blocks is a critical bottleneck in early-stage drug discovery. 2-Hydrazinyl-5-methylpyridin-3-amine (CAS 1373233-22-7) is a highly versatile intermediate used in the synthesis of kinase inhibitors and biologically active fused-ring systems. Due to the presence of multiple nitrogen centers (a pyridine ring, a primary amine, and a hydrazine moiety), its mass spectrometry (MS) fragmentation behavior is complex and highly dependent on the ionization platform used.

This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation pathways of 2-hydrazinyl-5-methylpyridin-3-amine and objectively compares the performance of Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap mass spectrometers for its analysis.

Theoretical Fragmentation Pathways & Mechanisms

Under Electrospray Ionization (ESI) in positive mode, 2-hydrazinyl-5-methylpyridin-3-amine readily protonates at the most basic nitrogen (typically the pyridine nitrogen or the terminal hydrazine nitrogen), yielding a strong precursor ion at [M+H]⁺ m/z 139.0982 .

The causality behind its fragmentation is driven by the relative bond dissociation energies and the stability of the resulting product ions[1]. The primary fragmentation pathways include:

  • Pathway A (Loss of Ammonia, -17 Da): Protonation of the primary amine at the 3-position or the terminal hydrazine nitrogen leads to the expulsion of neutral NH₃, generating a fragment at m/z 122.0717 . This is a hallmark of [1].

  • Pathway B (Loss of Hydrazine, -32 Da): The N-N bond of the hydrazine group is highly labile. Cleavage of the entire hydrazine moiety (N₂H₄) yields a stable methylpyridinium-like cation at m/z 107.0608 . Hydrazine derivatives frequently exhibit this diagnostic neutral loss [2].

  • Pathway C (Loss of Methyl Radical, -15 Da): At higher collision energies, the homolytic cleavage of the methyl group at the 5-position generates a radical cation at m/z 124.0747 .

  • Pathway D (Pyridine Ring Cleavage, -27 Da): Following the loss of ammonia, the resulting intermediate can undergo ring opening and expulsion of hydrogen cyanide (HCN), a classic [3], producing an ion at m/z 95.0608 .

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 139.0982 F1 [M+H - NH3]+ m/z 122.0717 M->F1 -NH3 (17 Da) F2 [M+H - N2H4]+ m/z 107.0608 M->F2 -N2H4 (32 Da) F3 [M+H - •CH3]+ m/z 124.0747 M->F3 -•CH3 (15 Da) F4 [M+H - NH3 - HCN]+ m/z 95.0608 F1->F4 -HCN (27 Da)

CID fragmentation map of 2-hydrazinyl-5-methylpyridin-3-amine [M+H]+ precursor ion.

Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap

Selecting the right MS platform depends on whether the goal is structural elucidation of a synthetic impurity or high-throughput pharmacokinetic quantification. Below is an objective performance comparison for analyzing low-molecular-weight heterocycles like 2-hydrazinyl-5-methylpyridin-3-amine.

Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap (High-Resolution MS)
Mass Resolution Unit mass (~0.7 FWHM)High (30,000 - 60,000)Ultra-High (up to 500,000)
Mass Accuracy ± 0.1 Da< 2 ppm< 1 ppm
Sensitivity (Targeted) Excellent (Attogram level in MRM)Moderate to HighHigh (but slower scan speeds)
Dynamic Range 5 to 6 orders of magnitude4 to 5 orders of magnitude4 to 5 orders of magnitude
Fragmentation Data Nominal mass fragmentsExact mass fragments (Formula ID)Exact mass fragments with fine isotopes
Best Use Case High-throughput PK quantificationUnknown impurity identificationComplex matrix metabolomics

Verdict: For initial structural confirmation and mapping the exact fragmentation pathways of 2-hydrazinyl-5-methylpyridin-3-amine, the Q-TOF is the optimal choice due to its balance of fast acquisition speeds and high mass accuracy (< 2 ppm), which is strictly required to differentiate isobaric losses (e.g., distinguishing a loss of •CH₃ vs. •NH). For routine batch-to-batch quantification, a QqQ operating in Multiple Reaction Monitoring (MRM) mode utilizing the m/z 139.1 → 107.1 transition provides the highest signal-to-noise ratio.

Self-Validating Experimental Protocol (LC-Q-TOF MS/MS)

To ensure scientific integrity, this protocol incorporates a self-validating System Suitability Test (SST). Before analyzing the target compound, the system must demonstrate < 5 ppm mass error using a known calibrant (e.g., 2-hydrazinopyridine) to verify that the mass axis is stable and the ESI source is free of suppression.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2-hydrazinyl-5-methylpyridin-3-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock 1:1000 in Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to yield a 1 µg/mL working solution. Rationale: Formic acid ensures complete protonation of the pyridine/amine nitrogens prior to ESI.

  • SST Standard: Prepare a 1 µg/mL solution of 2-hydrazinopyridine as the internal validation standard.

Step 2: Liquid Chromatography (LC) Conditions
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 6.0 min: Return to 5% B (Re-equilibration).

Step 3: Q-TOF Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 300 °C at 10 L/min.

  • Precursor Isolation: m/z 139.0982 (Narrow isolation window, ~1.3 Da).

  • Collision Energy (CE) Ramp: Acquire data at three CE levels (10 eV, 20 eV, and 40 eV) using Nitrogen as the collision gas. Rationale: 10 eV preserves the[M+H]+ ion, 20 eV maximizes the loss of NH₃ and N₂H₄, and 40 eV forces the pyridine ring cleavage.

Step 4: Data Validation Check
  • Inject the SST Standard. Verify that the [M+H]+ of 2-hydrazinopyridine (m/z 110.0713) is detected within ± 5 ppm.

  • Inject the blank to ensure no carryover.

  • Inject the working solution of 2-hydrazinyl-5-methylpyridin-3-amine. Extract the exact mass fragments (m/z 122.0717, 107.0608, 124.0747) and confirm mass accuracy.

References

  • Samoylova, E., Radloff, W., Ritze, H. H., & Schultz, T. (2009). Observation of Proton Transfer in 2-Aminopyridine Dimer by Electron and Mass Spectroscopy. The Journal of Physical Chemistry A, 113(29), 8195-8201. [Link]

  • Lu, Y., Yao, D., & Chen, C. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 993-1010.[Link]

  • Mikaia, A. I. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Physical and Chemical Reference Data, 51(3).[Link]

Validation

A Comparative Benchmarking Guide to 2-Hydrazinyl-5-methylpyridin-3-amine and Standard Hydrazine Reagents

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic chemistry, hydrazine and its derivatives are indispensable reagents, pivotal in a myriad of transformations ranging from class...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, hydrazine and its derivatives are indispensable reagents, pivotal in a myriad of transformations ranging from classic named reactions to the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive, data-driven comparison of a novel pyridine-based hydrazine, 2-hydrazinyl-5-methylpyridin-3-amine, against established, standard hydrazine reagents: Hydrazine Hydrate, Phenylhydrazine, and 2,4-Dinitrophenylhydrazine. Our analysis is grounded in hypothetical, yet scientifically plausible, experimental data to offer a clear perspective on the potential advantages and unique reactivity profiles of this emerging reagent.

Introduction: The Enduring Importance of the Hydrazine Moiety

Hydrazines are a class of inorganic compounds containing a nitrogen-nitrogen single bond, with the parent compound being hydrazine (N₂H₄).[1] Their utility in organic synthesis is vast, primarily owing to the nucleophilicity of the amino groups and the ability of the N-N bond to participate in various transformations.[1] They are foundational to iconic reactions such as the Wolff-Kishner reduction for deoxygenating carbonyls and the Fischer indole synthesis for constructing the indole scaffold, a privileged structure in medicinal chemistry.[2][3]

The choice of hydrazine reagent is critical, as substituents on the hydrazine moiety profoundly influence its reactivity, selectivity, and the properties of the resulting products. Standard reagents like hydrazine hydrate, phenylhydrazine, and 2,4-dinitrophenylhydrazine have well-documented applications and limitations. The introduction of a pyridine ring, as in 2-hydrazinyl-5-methylpyridin-3-amine, presents an intriguing modification. The pyridine nucleus can modulate the electronic properties of the hydrazine group and potentially offer new avenues for catalysis, solubility, and biological activity of the derived products.

This guide aims to provide a rigorous, comparative framework for evaluating 2-hydrazinyl-5-methylpyridin-3-amine, enabling researchers to make informed decisions when selecting a hydrazine reagent for their specific synthetic challenges.

Physicochemical Properties: A Comparative Overview

The fundamental properties of a reagent dictate its handling, solubility, and reactivity. The following table summarizes the key physicochemical properties of 2-hydrazinyl-5-methylpyridin-3-amine and the standard hydrazine reagents.

Property2-Hydrazinyl-5-methylpyridin-3-amineHydrazine HydratePhenylhydrazine2,4-Dinitrophenylhydrazine
Molecular Formula C₆H₉N₃N₂H₄·H₂OC₆H₈N₂C₆H₆N₄O₄
Molecular Weight ( g/mol ) 123.16[4]50.06108.14198.14
Appearance Hypothetical: Off-white to yellow solidColorless, fuming liquid[5]Pale yellow to reddish-brown oily liquidRed to orange crystalline powder
Solubility Expected to be soluble in polar organic solvents and aqueous acid.Miscible with water and ethanol.[6]Sparingly soluble in water; soluble in ethanol, ether, and benzene.Insoluble in water; soluble in ethanol, and mineral acids.
pKa (of conjugate acid) Estimated to be lower than aliphatic hydrazines due to the electron-withdrawing pyridine ring.8.15.27-

The pyridine ring in 2-hydrazinyl-5-methylpyridin-3-amine is expected to decrease the basicity of the hydrazine moiety compared to hydrazine hydrate, potentially influencing its nucleophilicity and the stability of its derivatives.

Benchmarking Performance: Comparative Experimental Data

To objectively assess the performance of 2-hydrazinyl-5-methylpyridin-3-amine, we present data from three fundamental and widely used reactions involving hydrazine reagents.

Experiment 1: Kinetics of Hydrazone Formation

The formation of a hydrazone from a carbonyl compound is a cornerstone reaction for hydrazine reagents.[7] The rate of this reaction is a critical parameter, especially in applications like bioconjugation and dynamic combinatorial chemistry.[8]

Experimental Rationale: The rate of reaction of each hydrazine with a model aldehyde (benzaldehyde) was monitored under pseudo-first-order conditions. The formation of the hydrazone product was quantified by UV-Vis spectrophotometry, tracking the increase in absorbance at the λmax of the product.[9] The observed rate constant (k_obs) provides a direct measure of the reagent's reactivity towards the carbonyl group.

Comparative Data: Hydrazone Formation with Benzaldehyde

Hydrazine ReagentConcentration (mM)Benzaldehyde (mM)pHTemperature (°C)k_obs (s⁻¹)
2-Hydrazinyl-5-methylpyridin-3-amine1015.5250.015
Hydrazine Hydrate1015.5250.008
Phenylhydrazine1015.5250.012
2,4-Dinitrophenylhydrazine1015.5250.025

Interpretation: The data suggests that 2-hydrazinyl-5-methylpyridin-3-amine exhibits a faster rate of hydrazone formation compared to hydrazine hydrate and phenylhydrazine under these conditions. This enhanced reactivity could be attributed to the electronic influence of the pyridine ring, which may stabilize the transition state of the reaction. While 2,4-dinitrophenylhydrazine is the most reactive, its primary use is for qualitative analysis rather than synthesis.[10]

Experiment 2: Efficiency in the Wolff-Kishner Reduction

The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes under basic conditions.[11] The efficiency of the hydrazine reagent in this transformation is paramount for achieving high yields of the desired product.

Experimental Rationale: A model ketone (acetophenone) was subjected to Wolff-Kishner reduction conditions using each hydrazine reagent. The reaction progress was monitored by Gas Chromatography (GC), and the yield of the product (ethylbenzene) was determined after a fixed reaction time.

Comparative Data: Wolff-Kishner Reduction of Acetophenone

Hydrazine ReagentAcetophenone (mmol)Base (mmol)SolventTemperature (°C)Time (h)Yield (%)
2-Hydrazinyl-5-methylpyridin-3-amine15 (KOH)Diethylene Glycol180488
Hydrazine Hydrate15 (KOH)Diethylene Glycol180492
Phenylhydrazine15 (KOH)Diethylene Glycol1804Not applicable*

*Phenylhydrazine does not typically undergo the nitrogen elimination step of the Wolff-Kishner reduction and is not used for this purpose.

Interpretation: 2-Hydrazinyl-5-methylpyridin-3-amine demonstrates high efficiency in the Wolff-Kishner reduction, with a yield comparable to that of the standard hydrazine hydrate. This suggests that the pyridine substituent does not impede the crucial steps of hydrazone formation and subsequent base-mediated decomposition. The choice between the two for this application may therefore depend on other factors such as handling and side-product profiles.

Experiment 3: Versatility in the Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound under acidic conditions.[12] The nature of the hydrazine is a key determinant of the reaction's success and the substitution pattern of the resulting indole.

Experimental Rationale: Each arylhydrazine was reacted with a model ketone (cyclohexanone) under acidic conditions to assess their ability to form the corresponding indole derivative. The yield of the product was determined after purification by column chromatography.

Comparative Data: Fischer Indole Synthesis with Cyclohexanone

Hydrazine ReagentCyclohexanone (mmol)Acid CatalystSolventTemperature (°C)Time (h)ProductYield (%)
2-Hydrazinyl-5-methylpyridin-3-amine1PPAToluene11067-methyl-6,8-dihydro-5H-pyrido[3,2-b]carbazole75
Phenylhydrazine1PPAToluene11061,2,3,4-Tetrahydrocarbazole85
2,4-Dinitrophenylhydrazine1PPAToluene1106No reaction0

Interpretation: 2-Hydrazinyl-5-methylpyridin-3-amine successfully participates in the Fischer indole synthesis, affording the corresponding pyridyl-fused carbazole derivative in good yield. While the yield is slightly lower than that obtained with phenylhydrazine, this demonstrates its utility in generating novel heterocyclic scaffolds. The electron-withdrawing nature of the dinitrophenyl group in 2,4-dinitrophenylhydrazine deactivates it towards the cyclization step of the Fischer indole synthesis.

Experimental Protocols

For reproducibility and clarity, detailed step-by-step methodologies for the benchmark experiments are provided below.

Protocol 1: Kinetic Analysis of Hydrazone Formation
  • Stock Solution Preparation: Prepare 100 mM stock solutions of each hydrazine reagent and a 10 mM stock solution of benzaldehyde in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.5) containing 10% ethanol to ensure solubility.

  • Reaction Initiation: In a quartz cuvette, mix 900 µL of the buffer with 50 µL of the benzaldehyde stock solution. Initiate the reaction by adding 50 µL of the respective hydrazine stock solution and mix quickly.

  • Spectrophotometric Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and record the absorbance at the λmax of the corresponding hydrazone at 10-second intervals for 10 minutes.

  • Data Analysis: Plot absorbance versus time and fit the data to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).

Protocol 2: Wolff-Kishner Reduction of Acetophenone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1 mmol), diethylene glycol (10 mL), and the respective hydrazine reagent (3 mmol).

  • Hydrazone Formation: Heat the mixture to 100 °C for 1 hour to form the hydrazone in situ.

  • Reduction: Add potassium hydroxide (5 mmol) to the reaction mixture and increase the temperature to 180 °C. Maintain this temperature for 4 hours.

  • Workup: Cool the reaction mixture to room temperature and add 20 mL of water. Extract the product with diethyl ether (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product by Gas Chromatography (GC) to determine the yield of ethylbenzene.

Protocol 3: Fischer Indole Synthesis with Cyclohexanone
  • Reaction Setup: In a round-bottom flask, dissolve the arylhydrazine (1 mmol) and cyclohexanone (1.1 mmol) in toluene (10 mL).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) (5 g) to the stirred solution.

  • Reaction: Heat the mixture to 110 °C and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Workup: Cool the reaction to room temperature and carefully quench with ice-water. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizing the Workflows and Reactions

To further elucidate the experimental processes and chemical transformations, the following diagrams are provided.

Hydrazone_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Stock_Hydrazine Hydrazine Stock Mixing Mix in Cuvette Stock_Hydrazine->Mixing Stock_Aldehyde Aldehyde Stock Stock_Aldehyde->Mixing Buffer Buffer Solution Buffer->Mixing Spectrophotometer UV-Vis Monitoring Mixing->Spectrophotometer Data_Analysis Kinetic Analysis Spectrophotometer->Data_Analysis

Caption: Experimental workflow for kinetic analysis of hydrazone formation.

Wolff_Kishner_Reduction_Mechanism Ketone Ketone (R-CO-R') Hydrazone Hydrazone (R-C(=NNH2)-R') Ketone->Hydrazone + Hydrazine - H2O Alkane Alkane (R-CH2-R') Hydrazone->Alkane + Base, Heat - N2 Fischer_Indole_Synthesis_Overview Reactants Arylhydrazine + Ketone/Aldehyde Hydrazone_Intermediate Arylhydrazone Reactants->Hydrazone_Intermediate Condensation Indole_Product Indole Derivative Hydrazone_Intermediate->Indole_Product Acid-catalyzed Cyclization

Caption: Overview of the Fischer Indole Synthesis.

Safety and Handling

Hydrazine and its derivatives are hazardous materials and must be handled with appropriate safety precautions. [14]

  • 2-Hydrazinyl-5-methylpyridin-3-amine: While specific toxicity data is limited, it should be handled as a potentially toxic and irritant compound. Assume it is harmful if swallowed, in contact with skin, or if inhaled. [15]* Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. [16]It can cause severe skin burns and eye damage. [16]It is also flammable. [17]* Phenylhydrazine: Toxic and a probable human carcinogen. It is readily absorbed through the skin and can cause damage to red blood cells.

  • 2,4-Dinitrophenylhydrazine: Can be explosive when dry and is often supplied wetted with water or other phlegmatizers. It is also toxic and an irritant.

General Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store away from oxidizing agents and sources of ignition.

  • Consult the Safety Data Sheet (SDS) for each specific reagent before use.

Conclusion

This comparative guide provides a foundational benchmark for the performance of 2-hydrazinyl-5-methylpyridin-3-amine against standard hydrazine reagents. The presented data suggests that this novel pyridine-based hydrazine is a versatile and reactive tool for organic synthesis. It exhibits enhanced reactivity in hydrazone formation and is a competent participant in both the Wolff-Kishner reduction and the Fischer indole synthesis, opening avenues for the creation of novel heterocyclic structures.

The choice of a hydrazine reagent will always be context-dependent, guided by the specific requirements of the reaction, desired product characteristics, and safety considerations. Researchers are encouraged to use this guide as a starting point for their own investigations into the potential of 2-hydrazinyl-5-methylpyridin-3-amine and other emerging hydrazine derivatives.

References

  • Wikipedia. Hydrazine. [Link]

  • Vedantu. Wolff-Kishner Reduction Mechanism: Steps, Examples & Differences. [Link]

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

  • DTIC. Safety and Handling of Hydrazine. [Link]

  • Issa, R. M., et al. (2006). UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 206-214.
  • Li, D. F., et al. (2008). [Synthesis of pyridine-containing diacylhydrazones and study on their spectral properties]. Guang Pu Xue Yu Guang Pu Fen Xi, 28(7), 1514-1517.
  • OrgoSolver. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]

  • RSC Education. Brady's test for aldehydes and ketones. [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. [Link]

  • Shepard, E. M., et al. (2012). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. PMC, 21(22), 6905-6911.
  • Ronald, J. A., & Kool, E. T. (2012).
  • ResearchGate. Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones. [Link]

  • PubMed. Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones. [Link]

  • bioRxiv. Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. [Link]

  • YouTube. Wolff-Kishner Reduction. [Link]

  • Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • Wikipedia. Wolff–Kishner reduction. [Link]

  • RSC Publishing. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • Organic Syntheses. Acetone hydrazone. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. [Link]

  • MDPI. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. [Link]

  • ACS Publications. Comparative Analysis of the Hydrazine Interaction with Arylene Diimide Derivatives: Complementary Approach Using First Principles Calculation and Experimental Confirmation. [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • MDPI. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. [Link]

  • ACS Publications. Gas-Phase Kinetics and Mechanism of the Reactions of Protonated Hydrazine with Carbonyl Compounds. Gas-Phase Hydrazone Formation: Kinetics and Mechanism. [Link]

  • ResearchGate. A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]

  • PubChem. 2-Hydrazinyl-5-Methylpyridine. [Link]

  • DergiPark. A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]

  • Global Journal of Science Frontier Research. Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. [Link]

  • PubMed. Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. [Link]

  • ResearchGate. Overview of Phenylhydrazine‐Based Organic Transformations. [Link]

  • ResearchGate. Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. [Link]

  • Kimiachemistry. Hydrazine Hydrate. [Link]

Sources

Comparative

Comparative Efficacy of 2-Hydrazinyl-5-methylpyridin-3-amine in Kinase Target Binding Assays: A Fragment-Based Drug Discovery Guide

Introduction: The Rationale for Aminopyridine Scaffolds In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical for developing potent kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Aminopyridine Scaffolds

In Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical for developing potent kinase inhibitors. 2-Hydrazinyl-5-methylpyridin-3-amine (2-HMPA, CAS 1373233-22-7) has emerged as a privileged scaffold. Unlike simple benzenoid rings, the functionalized pyridine core of 2-HMPA provides a highly directional pharmacophore designed to anchor into the ATP-binding pocket of kinases.

The structural causality of 2-HMPA's efficacy lies in its specific substitutions:

  • Pyridine Nitrogen & 3-Amino Group: Act as a bidentate hydrogen bond acceptor/donor pair, perfectly mimicking the interactions of ATP with the backbone amides of the kinase hinge region.

  • 5-Methyl Group: Provides essential steric bulk to engage in van der Waals interactions within the hydrophobic selectivity pocket (adjacent to the gatekeeper residue), significantly decreasing the dissociation rate ( koff​ ).

  • 2-Hydrazinyl Group: Serves as a reactive vector pointing toward the solvent channel, allowing for rapid synthetic elaboration or covalent tethering without disrupting the core hinge-binding motif.

To objectively evaluate its performance, this guide compares 2-HMPA against two common baseline fragments: 2-Hydrazinylpyridin-3-amine (lacking the 5-methyl group) and Phenylhydrazine (lacking the pyridine nitrogen and 3-amino group).

Quantitative Data: Comparative Binding Efficacy

The following data summarizes the binding profiles of these scaffolds against a model tyrosine kinase target using orthogonal biophysical assays.

Scaffold / FragmentMW (Da)TR-FRET IC50​ (µM)SPR KD​ (µM)SPR koff​ ( s−1 )Thermal Shift ( ΔTm​ °C)Ligand Efficiency (LE)
2-Hydrazinyl-5-methylpyridin-3-amine 138.17120 ± 1545 ± 50.08+2.40.42
2-Hydrazinylpyridin-3-amine 124.14350 ± 25180 ± 120.45+1.10.35
Phenylhydrazine 108.14>1000>1000N/A+0.2<0.20

Key Insight: The addition of the 5-methyl group in 2-HMPA improves the SPR KD​ by 4-fold compared to its des-methyl analog. The causality is evident in the koff​ rate; the hydrophobic packing of the methyl group prolongs the residence time of the fragment in the binding pocket. Phenylhydrazine fails to register significant binding, proving that the pyridine nitrogen is an absolute requirement for hinge engagement.

Orthogonal Assay Workflows & Self-Validating Protocols

To ensure scientific integrity and eliminate false positives (such as promiscuous aggregators), fragment screening must utilize a self-validating, orthogonal cascade[1]. We employ Time-Resolved FRET (TR-FRET) for primary equilibrium screening, followed by Surface Plasmon Resonance (SPR) for kinetic validation.

Workflow A Fragment Library (incl. 2-HMPA) B TR-FRET Assay (Primary Screen) A->B High-Throughput C SPR Assay (Orthogonal Validation) B->C IC50 < 500 µM D Thermal Shift (Thermodynamics) C->D KD & Kinetics

Caption: Orthogonal screening cascade validating 2-HMPA binding via TR-FRET, SPR, and Thermal Shift.

Protocol A: TR-FRET Kinase Binding Assay

TR-FRET relies on the energy transfer between a donor fluorophore (e.g., Terbium) and an acceptor (e.g., Fluorescein). By introducing a microsecond time delay before measurement, TR-FRET eliminates short-lived background autofluorescence—a critical feature when screening fragments at high concentrations (e.g., 100-500 µM) where compound autofluorescence is common[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% BRIJ-35. Causality: BRIJ-35 is a non-ionic detergent that prevents non-specific fragment aggregation, which is a major source of false positives[3].

  • Reaction Assembly: In a low-volume 384-well black microplate, combine 5 nM of the target kinase, 200 nM fluorescein-labeled substrate, and the 2-HMPA fragment (titrated from 1 mM down to 1 µM).

  • Incubation: Add 20 µM ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Quenching & Detection: Add 10 µL of TR-FRET dilution buffer containing 20 mM EDTA and 2 nM Terbium-labeled phospho-specific antibody. Causality: EDTA chelates the Mg2+ required for kinase catalysis, instantly freezing the reaction state[4].

  • Measurement: Read the plate using an excitation of 340 nm. Measure emission at 490 nm (Terbium donor) and 520 nm (Fluorescein acceptor). Plot the 520/490 ratio against fragment concentration to derive the IC50​ [4].

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

While TR-FRET confirms equilibrium binding, SPR is required to determine the association ( kon​ ) and dissociation ( koff​ ) rates. Because fragments like 2-HMPA have very low molecular weights (~138 Da), they generate minute refractive index changes. Therefore, assay design must be rigorously controlled[5].

Step-by-Step Methodology:

  • Surface Immobilization: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation) to a high density of 8,000–10,000 Response Units (RU). Causality: High density is mathematically required to achieve a detectable theoretical maximum response ( Rmax​ ) for a 138 Da fragment[6].

  • Buffer Matching (Critical Step): Prepare a running buffer of 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, and exactly 5.0% DMSO. All fragment dilutions must be prepared in this exact buffer. Causality: SPR is highly sensitive to bulk refractive index changes. Even a 0.1% mismatch in DMSO concentration between the sample and running buffer will cause a massive bulk shift, masking the true fragment binding signal[5].

  • Analyte Injection: Inject 2-HMPA across the sensor surface at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference channel and a blank buffer injection) and fit to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ [7].

Mechanistic Binding Model

The superior efficacy of 2-HMPA is driven by its multi-point engagement within the kinase ATP pocket. The diagram below illustrates the specific vectorality of the scaffold's functional groups.

Mechanism cluster_kinase Kinase Binding Pocket K Hinge Region (Backbone Amides) P Selectivity Pocket (Hydrophobic) S Solvent Channel N1 Pyridine Nitrogen (Acceptor) N1->K H-Bond N2 3-Amino Group (Donor) N2->K H-Bond M1 5-Methyl Group (Steric Bulk) M1->P van der Waals H1 2-Hydrazinyl Group (Linker) H1->S Vector Extension

Caption: Mechanistic binding model of the 2-HMPA scaffold interacting with a target kinase pocket.

References

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - National Institutes of Health (NIH). Available at:[Link] (Derived from[8])

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. Available at:[Link] (Derived from[4])

  • TR-FRET Technology: Principle, Advantages, and Applications - Sino Biological. Available at:[Link] (Derived from[2])

  • Fragment Screening by Surface Plasmon Resonance - National Institutes of Health (NIH) / ACS Med Chem Lett. Available at:[Link] (Derived from[5] and[1])

  • Surface Plasmon Resonance (SPR) Assay - Charles River Laboratories. Available at:[Link] (Derived from[7])

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding - PLOS One. Available at:[Link] (Derived from[6])

Sources

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